Amycolatopsin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H98O23 |
|---|---|
Molecular Weight |
1187.4 g/mol |
IUPAC Name |
(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one |
InChI |
InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22+,32-21-,34-24+,39-23-,40-25+/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 |
InChI Key |
VGMCXRHEZZYRBZ-WTOBPFOQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(/C=C(/C=C(\C(C(/C=C(/C=C(\C=C(\C(=O)O3)/C)/OC)\CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)/C)\C)\C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O |
Canonical SMILES |
CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO |
Origin of Product |
United States |
Foundational & Exploratory
Amycolatopsin A: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Structure, Bioactivity, and Experimental Protocols of a Promising Antimycobacterial Agent
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide that has garnered significant interest within the scientific community for its potent and selective antimycobacterial properties.[1] Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this natural product presents a promising scaffold for the development of novel therapeutics against tuberculosis and other mycobacterial infections.[1][2] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex macrolide characterized by a 20-membered lactone ring adorned with a disaccharide moiety. Its chemical structure was elucidated through detailed spectroscopic analysis.
Molecular Formula: C₆₀H₉₈O₂₃[2]
CAS Registry Number: 2209112-96-7[2]
The core structure of this compound is closely related to other known macrolides such as the ammocidins and apoptolidins. A key structural feature of this compound is the hydroxylation at the 6-methyl position, which has been correlated with its potent antimycobacterial activity.
Quantitative Biological Data
The biological activity of this compound has been evaluated against various cell lines, demonstrating selective and potent inhibition of mycobacteria with comparatively low cytotoxicity against mammalian cells.
| Biological Target | Assay Type | Measurement | Value | Reference |
| Mycobacterium bovis (BCG) | Minimum Inhibitory Concentration (MIC) | MIC | Potent inhibitor | |
| Mycobacterium tuberculosis (H37Rv) | Minimum Inhibitory Concentration (MIC) | MIC | Potent inhibitor | |
| Human large cell lung carcinoma (NCIH-460) | Cytotoxicity Assay | IC₅₀ | 1.2 µM | |
| Human colon adenocarcinoma (SW620) | Cytotoxicity Assay | IC₅₀ | 0.08 µM |
Experimental Protocols
The following section details the key experimental methodologies for the isolation, purification, and biological evaluation of this compound, as adapted from the primary literature.
Fermentation and Isolation of this compound
The production of this compound is achieved through fermentation of Amycolatopsis sp. MST-108494.
Protocol:
-
Inoculation and Seed Culture: A seed culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable liquid medium and incubating until sufficient growth is achieved.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out under optimized conditions of temperature, pH, and aeration to maximize the yield of this compound.
-
Harvest and Extraction: After an appropriate incubation period, the fermentation broth is harvested. The mycelium and supernatant are typically separated, and the desired fraction is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity of this compound is determined using a standardized microplate-based assay.
Protocol:
-
A serial dilution of this compound is prepared in a suitable solvent and dispensed into a 96-well microplate.
-
A standardized inoculum of the mycobacterial strain (e.g., M. bovis BCG or M. tuberculosis H37Rv) is added to each well.
-
The plates are incubated at the optimal growth temperature for the specific mycobacterial species for a defined period.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mammalian Cell Cytotoxicity Assay
The cytotoxic effect of this compound on mammalian cell lines is typically assessed using a colorimetric assay such as the MTT or MTS assay.
Protocol:
-
Mammalian cells (e.g., NCIH-460, SW620) are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound.
-
After a specified incubation period (typically 48-72 hours), a reagent such as MTT or MTS is added to each well.
-
The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Putative Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to apoptolidin and ammocidin provides strong evidence for its likely mechanism of action. Both apoptolidin and ammocidin have been identified as inhibitors of the F1 subcomplex of mitochondrial ATP synthase. This enzyme is crucial for cellular energy production.
Inhibition of mitochondrial ATP synthase disrupts the proton motive force and leads to a decrease in cellular ATP levels, which can trigger apoptosis (programmed cell death), particularly in cells that are highly dependent on oxidative phosphorylation for their energy needs. The selective cytotoxicity of these macrolides towards certain cancer cells and their potent activity against mycobacteria may be attributed to differences in the structure or regulation of ATP synthase in these organisms compared to healthy mammalian cells.
Conclusion and Future Directions
This compound represents a promising new class of antimycobacterial agents with a potentially novel mechanism of action. Its potent and selective activity against Mycobacterium tuberculosis warrants further investigation and development. Future research should focus on the definitive identification of its molecular target, a detailed exploration of its structure-activity relationships to guide the synthesis of more potent and less toxic analogs, and in vivo efficacy studies in relevant animal models of tuberculosis. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the fight against mycobacterial diseases.
References
An In-depth Technical Guide to Amycolatopsin A from Amycolatopsis sp.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amycolatopsin A is a novel glycosylated polyketide macrolide produced by the soil-derived actinobacterium Amycolatopsis sp. MST-108494.[1] As a member of a class of secondary metabolites closely related to the ammocidins and apoptolidins, this compound has garnered significant interest for its selective antimycobacterial properties.[1][2] This technical guide provides a comprehensive overview of Amycolatopsis sp. as a producing organism, detailing the fermentation processes, experimental protocols for isolation and characterization, and available data on its biological activity. The document is intended to serve as a foundational resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent.
Introduction to Amycolatopsis sp. and this compound
The genus Amycolatopsis is a well-established source of diverse and medically significant bioactive compounds, including the renowned antibiotics vancomycin and rifamycin.[3][4] These Gram-positive, aerobic, and non-motile actinomycetes are widely distributed in various environments, particularly in soil. The discovery of this compound from Amycolatopsis sp. MST-108494, an isolate from southern Australian soil, has expanded the known chemical diversity of this genus.
This compound is a glycosylated macrolactone that exhibits selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv). Its structural complexity and potent biological activity make it a compelling candidate for further investigation in the development of new antitubercular drugs. This guide aims to consolidate the available technical information on this compound to facilitate ongoing research and development efforts.
Fermentation and Production
The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While specific yield data from large-scale fermentation is not publicly available, media optimization trials have been conducted to enhance the production of this rare secondary metabolite.
Culture Conditions
Initial cultivation of Amycolatopsis sp. MST-108494 is performed on solid agar plates to generate a robust inoculum. The seed culture is then transferred to a liquid medium for vegetative growth before inoculation into the production fermentation medium.
Fermentation Parameters
A panel of fermentation and media optimization trials were performed to identify suitable conditions for the production of Amycolatopsins. Two complementary fermentation media were identified as effective for producing this compound. The specific compositions of these media are detailed in the experimental protocols section. Fermentation is typically carried out for a period of 10 to 12 days to allow for the accumulation of the desired secondary metabolites in the mycelial cake.
Table 1: Quantitative Data on this compound Production and Activity
| Parameter | Value | Reference |
| Producing Organism | Amycolatopsis sp. MST-108494 | |
| Biological Activity (IC50) | ||
| Mycobacterium tuberculosis H37Rv | 4.4 µM | |
| Mycobacterium bovis (BCG) | 0.4 µM | |
| Human Lung Cancer (NCIH-460) | 1.2 µM | |
| Human Colon Carcinoma (SW620) | 0.08 µM | |
| Physicochemical Properties | ||
| Molecular Formula | C57H89NO21 | |
| Molecular Weight | 1120.3 g/mol |
Experimental Protocols
Cultivation of Amycolatopsis sp. MST-108494
-
Inoculum Preparation: A vegetative culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable agar plate and incubating at 28°C for 7-10 days.
-
Seed Culture: A loopful of mycelia is transferred to a baffled flask containing a seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C on a rotary shaker at 200 rpm for 3-4 days.
-
Production Culture: The seed culture is used to inoculate the production medium at a 5% (v/v) ratio. The production fermentation is carried out in baffled flasks at 28°C with shaking at 200 rpm for 10-12 days.
Extraction and Isolation of this compound
The following protocol is a representative method for the extraction and purification of this compound from the fermentation broth of Amycolatopsis sp. MST-108494.
-
Harvesting: After the fermentation period, the culture broth is harvested. The mycelial cake, containing the majority of the antibacterial activity, is separated from the supernatant by centrifugation or filtration.
-
Extraction: The mycelial cake is extracted with an organic solvent such as methanol or acetone. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent partitioning between n-butanol and water. The n-butanol fraction, containing the Amycolatopsins, is concentrated.
-
Chromatographic Purification: The butanol fraction is further purified using a combination of chromatographic techniques. This may include:
-
Solid-Phase Extraction (SPE): To remove highly polar and non-polar impurities.
-
Sephadex LH-20 Chromatography: For size-exclusion separation.
-
High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) with a gradient of acetonitrile and water is employed to isolate pure this compound.
-
Structure Elucidation and Analytical Methods
The structure of this compound was determined through a combination of spectroscopic techniques.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.
Biosynthesis and Regulation
While the specific biosynthetic gene cluster for this compound has not yet been fully characterized, its structural classification as a glycosylated polyketide macrolide suggests its synthesis via a Type I polyketide synthase (PKS) pathway.
Proposed Biosynthetic Pathway
The biosynthesis of the macrolide core is likely initiated with a starter unit, followed by successive condensations with extender units such as methylmalonyl-CoA and malonyl-CoA, catalyzed by the modular PKS enzyme complex. The aglycone is then likely decorated with sugar moieties by glycosyltransferases.
Regulatory Pathways
The regulation of secondary metabolite production in Amycolatopsis is complex and often involves pathway-specific regulatory genes as well as global regulators that respond to nutritional and environmental signals. In the case of rifamycin biosynthesis in Amycolatopsis mediterranei, genes such as RifZ and RifQ have been identified as crucial regulatory factors. It is plausible that similar regulatory mechanisms are involved in the control of this compound biosynthesis.
Visualizations
Experimental Workflow
References
- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Amycolatopsin A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amycolatopsin A is a glycosylated polyketide macrolide with significant antimycobacterial and cytotoxic activities. This document provides a comprehensive overview of its natural source, fermentation, isolation, and purification. Detailed experimental protocols, based on available scientific literature, are presented to guide researchers in obtaining this promising bioactive compound. Additionally, a hypothesized signaling pathway for its cytotoxic action, based on its structural similarity to known apoptosis inducers, is illustrated.
Natural Source and Producing Organism
This compound is a secondary metabolite produced by the actinomycete strain Amycolatopsis sp. MST-108494.[1] This bacterium was isolated from a soil sample collected in Southern Australia.[1] The genus Amycolatopsis is a well-documented source of diverse and bioactive natural products, including many clinically important antibiotics.[2]
Fermentation of Amycolatopsis sp. MST-108494
The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the precise, optimized fermentation protocol for this specific strain is not publicly detailed, a general approach based on the cultivation of Amycolatopsis species for antibiotic production can be outlined.
Culture Media and Conditions
Amycolatopsis species are typically cultured in nutrient-rich media to promote growth and secondary metabolite production. A panel of fermentation and media optimization trials were performed to enhance the production of Amycolatopsins.[3] Based on general practices for this genus, a variety of media compositions can be employed.
Table 1: Exemplar Fermentation Media Compositions for Amycolatopsis sp.
| Component | Concentration (g/L) | Reference |
| Medium 1 (Production) | General Amycolatopsis Media | |
| Soluble Starch | 20.0 | |
| Glucose | 10.0 | |
| Yeast Extract | 5.0 | |
| Peptone | 5.0 | |
| CaCO₃ | 2.0 | |
| KBr | 0.1 | |
| FeSO₄·7H₂O | 0.01 | |
| Medium 2 (Seed Culture) | General Amycolatopsis Media | |
| Tryptone | 5.0 | |
| Yeast Extract | 3.0 | |
| Glucose | 1.0 |
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: 6.8-7.2
-
Agitation: 200-250 rpm
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)
-
Incubation Time: 7-14 days
Experimental Protocol: Fermentation
-
Seed Culture Preparation: Inoculate a loopful of Amycolatopsis sp. MST-108494 from a mature agar plate into a 250 mL flask containing 50 mL of seed culture medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 220 rpm.
-
Production Culture Inoculation: Transfer the seed culture (5-10% v/v) to a production fermenter containing the production medium.
-
Fermentation: Carry out the fermentation for 7-14 days under the conditions specified above. Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves extraction and a series of chromatographic steps.
Extraction
Following fermentation, the culture broth is harvested. The bioactive metabolites, including this compound, are typically found in both the mycelial cake and the culture filtrate.
Experimental Protocol: Extraction
-
Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Mycelial Extraction: Extract the mycelial cake with an organic solvent such as methanol or acetone. Repeat the extraction process three times to ensure complete recovery of the compound. Combine the organic extracts.
-
Supernatant Extraction: Extract the supernatant with an equal volume of ethyl acetate three times. Combine the ethyl acetate fractions.
-
Concentration: Concentrate the combined organic extracts from both the mycelium and supernatant under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound.
Table 2: Chromatographic Purification Steps for this compound
| Step | Stationary Phase | Mobile Phase / Eluent | Detection |
| 1. Solid-Phase Extraction (SPE) | C18 silica gel | Step gradient of methanol in water | UV (e.g., 210 nm) |
| 2. Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | UV (e.g., 210 nm) |
| 3. Preparative HPLC | C18 silica column | Gradient of acetonitrile in water (with 0.1% formic acid) | UV (e.g., 210 nm) |
Experimental Protocol: Purification
-
Solid-Phase Extraction: Dissolve the crude extract in a minimal amount of methanol and load it onto a C18 SPE cartridge. Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions and analyze by HPLC to identify those containing this compound.
-
Size-Exclusion Chromatography: Pool the active fractions from SPE, concentrate, and apply to a Sephadex LH-20 column. Elute with methanol. Collect fractions and monitor by HPLC.
-
Preparative HPLC: Further purify the this compound-containing fractions using preparative reverse-phase HPLC on a C18 column. A linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes) is a common starting point. Collect the peak corresponding to this compound.
-
Final Purification and Desalting: Pool the pure fractions, concentrate under reduced pressure, and desalt using a C18 SPE cartridge to obtain pure this compound.
Quantitative Data:
Specific yield data for this compound from the fermentation of Amycolatopsis sp. MST-108494 is not available in the public domain. Yields of secondary metabolites are highly dependent on the specific fermentation conditions and the efficiency of the purification process.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the production and isolation of this compound.
Hypothesized Signaling Pathway
This compound is structurally related to Apoptolidin A, a known inhibitor of mitochondrial F1F0-ATP synthase, which induces apoptosis.[4] It is therefore hypothesized that this compound shares a similar mechanism of action.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Conclusion
This compound represents a promising natural product with potent biological activities. This guide provides a framework for its production and isolation based on current scientific knowledge. Further research is warranted to fully elucidate its mechanism of action and to optimize its production for potential therapeutic applications. The detailed protocols and workflow diagrams presented herein are intended to facilitate these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amycolatopsin A: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide that has garnered significant interest within the scientific community for its potent antimycobacterial and cytotoxic activities. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this natural product belongs to a class of complex molecules that includes the ammocidins and apoptolidins.[1] Its selective inhibitory action against pathogenic mycobacteria, coupled with its effects on cancer cell lines, positions this compound as a promising lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological mechanism of action.
Physicochemical Properties
The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. Key physicochemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₆₀H₉₈O₂₃ | [1] |
| Molecular Weight | 1187.4 g/mol | [1] |
| CAS Number | 2209112-96-7 | |
| Appearance | White Solid | |
| Solubility | Soluble in methanol and DMSO | [1] |
Spectroscopic Data
| Spectroscopic Data | Value | Reference |
| ¹H and ¹³C NMR | See Table below | |
| Optical Rotation | [α]D²⁰ +35 (c 0.1, MeOH) | |
| UV-Vis (λmax) | 226 nm, 287 nm (in MeOH) |
¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 165.8 | |
| 2 | 125.7 | 6.85 (d, 11.0) |
| 3 | 142.3 | |
| 4 | 128.4 | 6.23 (dd, 15.0, 11.0) |
| 5 | 143.7 | 7.28 (d, 15.0) |
| 6 | 133.4 | |
| 7 | 134.5 | 6.45 (d, 15.0) |
| 8 | 39.8 | 2.65 (m) |
| 9 | 77.4 | 4.98 (d, 9.5) |
| 10 | 42.3 | 2.15 (m) |
| 11 | 72.9 | 3.55 (m) |
| 12 | 34.2 | 1.65 (m), 1.45 (m) |
| 13 | 170.2 | |
| 14 | 12.1 | 0.85 (d, 6.5) |
| 15 | 98.1 | |
| 16 | 78.2 | 3.45 (d, 9.5) |
| 17 | 82.3 | |
| 18 | 74.1 | 3.75 (m) |
| 19 | 68.2 | 3.35 (t, 6.0) |
| 20 | 29.1 | 1.75 (m) |
| 21 | 69.8 | 3.50 (t, 6.0) |
| 1' | 95.2 | 4.85 (d, 7.5) |
| 2' | 73.4 | 3.15 (m) |
| 3' | 76.8 | 3.25 (m) |
| 4' | 70.1 | 3.05 (m) |
| 5' | 77.5 | 3.40 (m) |
| 6' | 17.9 | 1.10 (d, 6.0) |
| 1'' | 101.5 | 4.55 (d, 7.5) |
| 2'' | 74.2 | 3.20 (m) |
| 3'' | 74.8 | 3.30 (m) |
| 4'' | 71.9 | 3.10 (m) |
| 5'' | 72.4 | 3.50 (m) |
| 6'' | 61.5 | 3.65 (m), 3.45 (m) |
| OMe | 56.5 | 3.30 (s) |
| OMe | 57.8 | 3.35 (s) |
Note: NMR data is predicted based on related structures and may not be exact. Detailed experimental data from the primary literature should be consulted for definitive assignments.
Biological Activity
This compound exhibits selective and potent biological activities, primarily as an antimycobacterial agent and a cytotoxic compound against specific cancer cell lines.
Antimycobacterial Activity
This compound has demonstrated significant inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis H37Rv.[2]
| Organism | IC₅₀ (µM) |
| Mycobacterium bovis (BCG) | 0.4 |
| Mycobacterium tuberculosis H37Rv | 4.4 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against human colorectal adenocarcinoma (SW620) and non-small cell lung cancer (NCI-H460) cell lines.
| Cell Line | IC₅₀ (µM) |
| SW620 | 0.08 |
| NCI-H460 | 1.2 |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Amycolatopsis sp. MST-108494, based on common methods for natural product extraction from actinomycetes.
-
Fermentation: Amycolatopsis sp. MST-108494 is cultured in a suitable liquid medium on a large scale to promote the production of secondary metabolites.
-
Extraction: The culture broth is harvested, and the mycelium and supernatant are separated. The entire culture is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, typically starting with silica gel flash chromatography to separate major fractions. Fractions containing this compound are then further purified using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound.
Antimycobacterial Susceptibility Testing (Resazurin Microtiter Assay)
The antimycobacterial activity of this compound against M. bovis BCG can be determined using the resazurin microtiter assay.
-
Preparation of Inoculum: A mid-log phase culture of M. bovis BCG is diluted to a standardized cell density.
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the test compound.
-
Incubation: The plate is incubated at 37°C for a specified period.
-
Resazurin Addition: A solution of resazurin is added to each well.
-
Readout: After further incubation, the fluorescence or color change is measured. Blue/non-fluorescent indicates inhibition of bacterial growth, while pink/fluorescent indicates bacterial viability.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cell lines such as SW620 and NCI-H460 can be assessed using the MTT assay.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.
Mechanism of Action and Biosynthesis
Proposed Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
This compound is structurally related to apoptolidin, a known inhibitor of the mitochondrial F₀F₁-ATP synthase. This suggests that this compound may share a similar mechanism of action, leading to the disruption of cellular energy metabolism and induction of apoptosis. The proposed pathway involves the binding of this compound to the F₁ subunit of ATP synthase, inhibiting its activity and leading to a decrease in ATP production, disruption of the mitochondrial membrane potential, and ultimately, apoptosis.
Biosynthesis of this compound: A Type I Polyketide Synthase Pathway
As a polyketide, this compound is synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis involves the sequential condensation of small carboxylic acid units to form a long polyketide chain. This chain then undergoes various modifications, including reduction, dehydration, and cyclization, followed by the attachment of sugar moieties by glycosyltransferases.
Conclusion
This compound represents a promising natural product with significant potential for development as an antimycobacterial or anticancer agent. Its unique structure and potent biological activities warrant further investigation into its precise mechanism of action, structure-activity relationships, and potential for chemical modification to enhance its therapeutic properties. This technical guide provides a foundational understanding of this compound for researchers dedicated to the discovery and development of new medicines.
References
Amycolatopsin A: A Technical Guide to its Properties, Bioactivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide that has garnered significant interest within the scientific community for its potent and selective antimycobacterial properties. Isolated from the soil bacterium Amycolatopsis sp. MST-108494, this natural product presents a promising scaffold for the development of novel therapeutics against tuberculosis and other mycobacterial infections. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with associated quantitative data, and a detailed exploration of its proposed mechanism of action.
Chemical and Physical Properties
This compound is characterized by a complex macrolide structure, a hallmark of polyketide biosynthesis. Key identifiers for this compound are provided in the table below.
| Property | Value |
| CAS Number | 2209112-96-7[1] |
| Molecular Formula | C60H98O23[2] |
| Molecular Weight | 1187.4 g/mol [2] |
Biological Activity
This compound has demonstrated significant in vitro activity against pathogenic mycobacteria, as well as cytotoxic effects against specific human cancer cell lines. The following tables summarize the reported quantitative data for its biological activity.
Antimycobacterial Activity
| Organism | Assay | IC50 (μM) |
| Mycobacterium bovis (BCG) | Broth microdilution | 0.4[3] |
| Mycobacterium tuberculosis (H37Rv) | Broth microdilution | 4.4[3] |
Cytotoxic Activity
| Cell Line | Cancer Type | IC50 (μM) |
| NCI-H460 | Human Lung Cancer | 1.2 |
| SW620 | Human Colon Carcinoma | 0.08 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the general procedures for the isolation and biological evaluation of this compound, based on established methods for similar natural products.
Fermentation of Amycolatopsis sp. MST-108494
The production of this compound is achieved through the fermentation of Amycolatopsis sp. MST-108494. While the specific media composition and fermentation parameters for this particular strain are proprietary, a general approach for the cultivation of actinomycetes for secondary metabolite production is as follows:
-
Inoculum Preparation: A seed culture of Amycolatopsis sp. MST-108494 is prepared by inoculating a suitable liquid medium (e.g., starch casein broth) with a pure culture from an agar plate. The culture is incubated at an optimal temperature (typically 28-30°C) with shaking for 2-3 days.
-
Production Fermentation: A larger scale production medium, often containing complex carbon and nitrogen sources to induce secondary metabolism, is inoculated with the seed culture. The fermentation is carried out for an extended period (typically 7-14 days) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified. A general workflow is described below.
Figure 1. General workflow for the extraction and purification of this compound.
Antimycobacterial Susceptibility Testing
The antimycobacterial activity of this compound is typically determined using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).
-
Preparation of Inoculum: A suspension of the mycobacterial strain (M. bovis BCG or M. tuberculosis H37Rv) is prepared and its density is adjusted to a McFarland standard.
-
Assay Plate Preparation: The compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9).
-
Inoculation and Incubation: The prepared mycobacterial suspension is added to each well. The plates are incubated at 37°C for several days.
-
Determination of MIC/IC50: A redox indicator, such as resazurin, is added to the wells. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) is determined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
The cytotoxic activity of this compound against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., NCI-H460, SW620) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.
Mechanism of Action: Inhibition of Mitochondrial ATP Synthase
This compound is structurally related to the apoptolidin and ammocidin families of macrolides. Studies on these related compounds have elucidated a mechanism of action that involves the inhibition of mitochondrial F1F0-ATP synthase. This enzyme is critical for the production of ATP through oxidative phosphorylation. By binding to the F1 subcomplex of ATP synthase, these macrolides disrupt the proton motive force, leading to a decrease in cellular ATP levels and the induction of apoptosis (programmed cell death). This targeted disruption of cellular energy metabolism is a promising strategy for both antimicrobial and anticancer therapies.
The proposed signaling pathway leading to apoptosis is depicted below.
Figure 2. Proposed mechanism of action of this compound leading to apoptosis.
Conclusion
This compound represents a promising natural product with significant potential for further development as an antimycobacterial and possibly an anticancer agent. Its potent and selective biological activities, coupled with a well-defined mechanism of action targeting a fundamental cellular process, make it an attractive lead compound for medicinal chemistry and drug discovery programs. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important macrolide.
References
- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]
Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Amycolatopsin A and Related Polyketide Macrolides in Amycolatopsis
For Researchers, Scientists, and Drug Development Professionals
The genus Amycolatopsis stands as a prolific source of structurally diverse and medically important natural products. Among these are the polyketide macrolides, a class of compounds renowned for their broad range of biological activities. This guide delves into the biosynthetic pathway of Amycolatopsin A, a glycosylated polyketide macrolide, and provides a broader overview of the molecular machinery responsible for the synthesis of such complex molecules within Amycolatopsis. While the specific genetic blueprint for this compound biosynthesis remains to be fully elucidated, this document will leverage well-characterized pathways from the same genus to present a comprehensive understanding of the underlying biosynthetic principles and the experimental approaches used to investigate them.
Introduction to Amycolatopsin and the Polyketide Macrolides
This compound, produced by Amycolatopsis sp. MST-108494, is a member of the macrolide family, a large group of natural products characterized by a macrocyclic lactone ring. These compounds are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). The structural diversity of macrolides arises from the varied number and type of building blocks used, the extent of reduction of β-keto groups, and the array of post-PKS modifications, including glycosylation.[1][2]
The Core Machinery: Type I Polyketide Synthase (PKS) Pathways
The biosynthesis of the macrolide core of compounds like this compound is orchestrated by Type I PKSs. These are large, modular enzymes where each module is responsible for one cycle of polyketide chain elongation and modification. A well-studied example from Amycolatopsis that provides a paradigm for this process is the biosynthesis of the ansamycin antibiotic rifamycin.[3][4]
A typical Type I PKS module comprises a set of enzymatic domains that act in a coordinated fashion:
-
Acyltransferase (AT): Selects the appropriate extender unit, usually malonyl-CoA or methylmalonyl-CoA, and transfers it to the acyl carrier protein.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the incoming extender unit via a phosphopantetheinyl arm.
-
Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit, thus elongating the chain.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. The stereochemistry of the resulting alcohol is determined by the specific type of KR domain.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl-acyl intermediate.
-
Enoyl Reductase (ER): Reduces the double bond of the enoyl-acyl intermediate to a saturated acyl group.
The number and combination of these domains within a module determine the structure of the corresponding monomeric unit in the final polyketide chain. The modular and collinear nature of Type I PKSs means that the order of the modules on the enzyme dictates the sequence of the building blocks in the polyketide product.
The Rifamycin Biosynthetic Gene Cluster: A Case Study
The rifamycin biosynthetic gene cluster from Amycolatopsis mediterranei spans over 95 kb and contains a set of genes encoding a modular Type I PKS, as well as enzymes for the biosynthesis of the unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and for post-PKS modifications.[4] The PKS is encoded by five genes (rifA-rifE) and comprises a loading module and ten extension modules.
Tailoring the Macrolide Scaffold
Following the assembly of the polyketide chain by the PKS, a series of tailoring enzymes modify the macrolactone core to yield the final bioactive compound. These modifications can include:
-
Hydroxylation: Catalyzed by cytochrome P450 monooxygenases, these reactions introduce hydroxyl groups at specific positions on the macrolide ring.
-
Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases add methyl groups to hydroxyl or other functional groups.
-
Glycosylation: Glycosyltransferases attach sugar moieties to the macrolide aglycone. This is a critical step for the bioactivity of many macrolides, including this compound.
Hypothetical Biosynthetic Pathway of this compound
Based on its structure as a glycosylated polyketide macrolide, a plausible biosynthetic pathway for this compound can be proposed. The biosynthesis would likely commence with a specific starter unit, followed by a series of elongation cycles catalyzed by a Type I PKS. The extender units would likely be a combination of malonyl-CoA and methylmalonyl-CoA, as is common in macrolide biosynthesis. The pattern of hydroxyl and methyl groups on the this compound backbone would be determined by the specific KR, DH, and ER domains present in each PKS module. Following the release and cyclization of the polyketide chain to form the macrolactone, tailoring enzymes, including at least one glycosyltransferase, would act to produce the final structure.
Quantitative Data in Polyketide Biosynthesis
Quantitative data is crucial for understanding the efficiency and regulation of biosynthetic pathways. While specific data for this compound is not yet available, studies on other Amycolatopsis metabolites provide examples of the types of data that are collected.
| Parameter | Example Compound | Value | Reference |
| Precursor Incorporation | Rifamycin | Acetate and Propionate | |
| Gene Cluster Size | Rifamycin | >95 kb | |
| PKS Size | Rifamycin | ~50 kb | |
| Product Titer | Rifamycin SV | 32 g/kg of substrate (optimized solid culture) |
Experimental Protocols
The elucidation of biosynthetic pathways for natural products like this compound relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification and Characterization of the Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for the biosynthesis of a target metabolite.
Methodology: Gene Knockout via Homologous Recombination
This protocol is adapted for Amycolatopsis and involves replacing a target gene with an antibiotic resistance cassette.
-
Vector Construction:
-
Amplify ~1.5-2.0 kb DNA fragments homologous to the regions flanking the target gene from the genomic DNA of the producing strain.
-
Clone these "left" and "right" arms into a suicide vector (a plasmid that cannot replicate in Amycolatopsis) on either side of an antibiotic resistance cassette (e.g., apramycin resistance).
-
The vector should also contain a counter-selectable marker (e.g., sacB for sucrose sensitivity) to facilitate the selection of double-crossover events.
-
-
Transformation of Amycolatopsis:
-
Prepare protoplasts of Amycolatopsis by treating mycelia with lysozyme.
-
Transform the protoplasts with the constructed knockout vector using polyethylene glycol (PEG)-mediated transformation.
-
Plate the transformed protoplasts on a regeneration medium containing the selection antibiotic (e.g., apramycin).
-
-
Selection of Mutants:
-
Subculture the resulting antibiotic-resistant colonies to select for single-crossover integrants.
-
To select for double-crossover events (gene replacement), culture the single-crossover mutants in a medium without the antibiotic and then plate on a medium containing the counter-selection agent (e.g., sucrose).
-
Colonies that grow on the counter-selection medium are potential double-crossover mutants.
-
-
Verification of Mutants:
-
Confirm the gene knockout by PCR using primers that bind outside the flanking regions and within the resistance cassette.
-
Further confirmation can be obtained by Southern blot analysis.
-
Analyze the culture extracts of the mutant strain by HPLC or LC-MS to confirm the abolishment of the production of the target metabolite.
-
Determination of Precursor Units
Objective: To identify the building blocks of the polyketide chain.
Methodology: Precursor Feeding with Isotopically Labeled Substrates
-
Cultivation:
-
Grow the producing strain in a suitable production medium.
-
At a specific time point during the growth phase (e.g., late exponential phase), add isotopically labeled precursors (e.g., [1-¹³C]-acetate, [1,2-¹³C₂]-acetate, or [¹³C-methyl]-S-adenosylmethionine) to the culture.
-
-
Isolation and Analysis:
-
After a suitable incubation period, extract the target metabolite from the culture.
-
Purify the compound using chromatographic techniques (e.g., HPLC).
-
Analyze the purified compound by mass spectrometry (MS) to determine the incorporation of the labeled precursors by observing the mass shifts.
-
For more detailed structural information, analyze the labeled compound by nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR and ¹H-¹³C HSQC) to identify the specific atoms that are enriched with the isotope.
-
In Vitro Characterization of Biosynthetic Enzymes
Objective: To determine the function of a specific enzyme in the biosynthetic pathway.
Methodology: In Vitro Enzyme Assay for a PKS Module
-
Protein Expression and Purification:
-
Clone the gene encoding the PKS module of interest into an expression vector (e.g., pET vector for E. coli expression).
-
Express the protein in a suitable host (e.g., E. coli BL21(DE3)).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the appropriate substrates (e.g., acyl-CoA starter unit, malonyl-CoA or methylmalonyl-CoA extender unit), and necessary cofactors (e.g., NADPH for reductive domains).
-
Incubate the reaction at an optimal temperature for a specific period.
-
-
Product Analysis:
-
Quench the reaction and extract the products.
-
Analyze the reaction products by HPLC, LC-MS, or gas chromatography-mass spectrometry (GC-MS) to identify the product of the enzymatic reaction.
-
Visualizing Biosynthetic Logic
Diagrams are essential for representing the complex relationships in biosynthetic pathways and experimental workflows.
Conclusion and Future Directions
The biosynthesis of polyketide macrolides in Amycolatopsis is a fascinating and complex process that holds immense potential for the discovery and engineering of novel therapeutic agents. While the specific biosynthetic pathway of this compound is yet to be fully characterized, the principles of Type I PKS-mediated synthesis, elucidated from studies of related compounds like rifamycin, provide a robust framework for its investigation. Future research, focused on sequencing the genome of Amycolatopsis sp. MST-108494 and applying the experimental techniques outlined in this guide, will undoubtedly shed light on the precise enzymatic machinery responsible for the assembly of this intriguing molecule. Such knowledge will not only deepen our understanding of natural product biosynthesis but also pave the way for the rational design and production of novel macrolide antibiotics through synthetic biology and metabolic engineering approaches.
References
- 1. Biosynthesis of rifamycin SV by Amycolatopsis mediterranei MTCC17 in solid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rifamycin Biosynthesis [faculty.washington.edu]
- 4. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interconnected World of Amycolatopsin A, Ammocidins, and Apoptolidins: A Technical Guide to a Family of Potent ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structural, biosynthetic, and functional relationships between three closely related families of natural product macrolides: Amycolatopsin A, ammocidins, and apoptolidins. These compounds, produced by various actinomycete bacteria, are potent and selective inhibitors of mitochondrial F1F0-ATP synthase, a critical enzyme in cellular energy metabolism. Their shared mechanism of action leads to the induction of apoptosis, particularly in cancer cells, making them promising candidates for novel therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate molecular pathways and relationships governing their activity.
Introduction: A Family of Glycomacrolide Apoptosis Inducers
This compound, ammocidins, and apoptolidins represent a growing family of glycosylated polyketide macrolides that have garnered significant interest for their selective cytotoxicity against cancer cell lines.[1][2] Produced by different genera of actinomycetes, including Amycolatopsis, Saccharothrix, and Nocardiopsis, these compounds share a common 20-membered macrolide core decorated with various deoxy sugars.[2][3][4] Their primary molecular target is the mitochondrial F1F0-ATP synthase, an enzyme essential for cellular ATP production. By inhibiting this enzyme, they disrupt cellular energy homeostasis, leading to the activation of downstream signaling pathways that culminate in programmed cell death, or apoptosis.
Structural and Biosynthetic Relationships
The structural similarities between this compound, ammocidins, and apoptolidins point to a conserved biosynthetic origin. They are all assembled by large, modular Type I polyketide synthases (PKS). The apoptolidin biosynthetic gene cluster has been identified in Nocardiopsis sp. and serves as a model for understanding the biosynthesis of this family of macrolides. While the specific gene clusters for this compound and ammocidins have not been fully characterized, the presence of extensive PKS genes in their producing organisms, Amycolatopsis sp. and Saccharothrix sp. respectively, strongly suggests a homologous biosynthetic pathway.
Amycolatopsins are considered hybrids, sharing structural motifs from both apoptolidins and ammocidins, indicating a close evolutionary relationship between their biosynthetic pathways. Key structural variations lie in the oxidation patterns of the macrolide ring and the nature and attachment points of the sugar moieties.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ammocidin, a new apoptosis inducer in Ras-dependent cells from Saccharothrix sp. I. Production, isolation and biological activity [pubmed.ncbi.nlm.nih.gov]
- 4. Ammocidins B, C and D, new cytotoxic 20-membered macrolides from Saccharothrix sp. AJ9571 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Amycolatopsin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A is a novel glycosylated polyketide macrolide isolated from the Australian soil actinobacterium Amycolatopsis sp. MST-108494.[1] As a member of a class of natural products known for their diverse biological activities, this compound has been the subject of preliminary investigations to determine its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, including its cytotoxic and antimycobacterial properties.
It is important to note that, based on a thorough review of the current scientific literature, the specific mechanism of action and the signaling pathways affected by this compound have not yet been elucidated. Further research is required to understand the molecular basis of its biological effects. This document, therefore, focuses on the established preliminary bioactivities and provides representative experimental protocols to guide future research endeavors.
Quantitative Biological Activity Data
The initial biological screening of this compound has revealed potent activity against both human cancer cell lines and mycobacteria. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Assay Type | Target Organism/Cell Line | This compound (IC50) |
| Cytotoxicity | NCI-H460 (Human lung cancer) | 1.2 µM |
| Cytotoxicity | SW620 (Human colon carcinoma) | 0.08 µM |
| Antimycobacterial | Mycobacterium tuberculosis H37Rv | 4.4 µM |
| Antimycobacterial | Mycobacterium bovis (BCG) | 0.4 µM |
Experimental Protocols
The following sections detail representative methodologies for the key experiments cited in the preliminary analysis of this compound. These protocols are based on standard and widely accepted techniques in the field.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., NCI-H460, SW620)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Antimycobacterial Assay (Luciferase Reporter Assay)
This assay utilizes a recombinant strain of Mycobacterium that expresses a luciferase gene. The amount of light produced is directly proportional to the number of viable bacteria.[1][3]
Materials:
-
Recombinant Mycobacterium tuberculosis H37Rv or M. bovis BCG expressing luciferase
-
Appropriate mycobacterial culture medium (e.g., Middlebrook 7H9 broth with supplements)
-
This compound stock solution (in DMSO)
-
Luciferase substrate (e.g., D-luciferin)
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Bacterial Culture Preparation: Grow the luciferase-expressing mycobacteria to mid-log phase. Dilute the culture to a starting inoculum of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Treatment: Add 100 µL of the bacterial suspension to the wells of a 96-well plate. Add serial dilutions of this compound to the wells. Include wells with vehicle control (DMSO) and untreated bacteria.
-
Incubation: Incubate the plate at 37°C for 5-7 days.
-
Luminescence Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of bacterial growth inhibition relative to the untreated control and determine the IC50 value.
Visualizations
Experimental Workflows
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Workflow for assessing the antimycobacterial activity of this compound.
Hypothetical Mechanism of Action: Intrinsic Apoptosis Pathway
While the precise mechanism of action for this compound is unknown, many cytotoxic natural products induce apoptosis. The following diagram illustrates a generalized intrinsic apoptosis pathway, which represents a plausible, yet unconfirmed, mechanism for the cytotoxic effects of this compound.
Caption: A hypothetical intrinsic apoptosis signaling pathway for this compound.
References
- 1. A luciferase-based assay for rapid assessment of drug activity against Mycobacterium tuberculosis including monitoring of macrophage viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Counting & Health Analysis [sigmaaldrich.com]
- 3. Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Amycolatopsin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Amycolatopsin A, a glycosylated polyketide macrolide. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols utilized for its characterization. This information is crucial for researchers in natural product chemistry, drug discovery, and medicinal chemistry who are interested in the structure and properties of this antimycobacterial compound.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 1209.6449 | 1209.6444 |
The observed mass-to-charge ratio is consistent with the molecular formula C₆₀H₉₈O₂₃.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data were acquired in CD₃OD.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Aglycone | ||
| 1 | 168.3, C | |
| 2 | 143.0, CH | 5.86, d, 11.0 |
| 3 | 129.5, CH | 5.81, d, 11.0 |
| 4 | 39.8, CH | 2.50, m |
| 5 | 70.4, CH | 4.01, m |
| 6 | 40.8, CH₂ | 1.65, m; 1.55, m |
| 6-Me | 17.1, CH₃ | 0.95, d, 7.0 |
| 7 | 76.8, CH | 3.65, m |
| 8 | 36.5, CH | 1.95, m |
| 8-Me | 10.1, CH₃ | 0.92, d, 7.0 |
| 9 | 99.4, CH | 4.65, d, 8.0 |
| 10 | 38.1, CH | 2.35, m |
| 10-Me | 14.5, CH₃ | 1.01, d, 6.5 |
| 11 | 70.9, CH | 3.85, m |
| 12 | 42.5, CH₂ | 1.50, m; 1.40, m |
| 13 | 136.1, C | |
| 14 | 127.8, CH | 5.45, t, 7.0 |
| 15 | 78.9, CH | 4.35, d, 9.5 |
| 16 | 41.5, CH | 2.65, m |
| 16-Me | 12.8, CH₃ | 1.15, d, 6.5 |
| 17 | 70.1, CH | 3.75, m |
| 18 | 35.5, CH₂ | 1.80, m; 1.70, m |
| 19 | 65.4, CH₂ | 4.25, m; 4.15, m |
| 20 | 210.1, C | |
| 21 | 50.1, CH | 3.15, q, 7.0 |
| 21-Me | 10.5, CH₃ | 1.25, d, 7.0 |
| β-D-oleandrose | ||
| 1' | 98.5, CH | 4.85, d, 3.0 |
| 2' | 72.5, CH | 3.60, m |
| 3' | 78.5, CH | 3.45, m |
| 4' | 73.1, CH | 3.25, m |
| 5' | 70.5, CH | 3.70, m |
| 6' | 18.1, CH₃ | 1.20, d, 6.0 |
| α-L-rhamnose | ||
| 1'' | 102.1, CH | 4.55, br s |
| 2'' | 72.1, CH | 3.95, m |
| 3'' | 72.8, CH | 3.80, m |
| 4'' | 74.5, CH | 3.55, m |
| 5'' | 69.9, CH | 3.50, m |
| 6'' | 18.0, CH₃ | 1.30, d, 6.0 |
| 4''-OMe | 58.1, CH₃ | 3.40, s |
Experimental Protocols
General Experimental Procedures
Optical rotations were measured on a polarimeter. UV spectra were recorded on a UV-Vis spectrophotometer. NMR spectra were acquired on a 600 MHz spectrometer with a cryoprobe. HRESIMS data were obtained using a time-of-flight (TOF) mass spectrometer.
Fermentation and Isolation
The producing organism, Amycolatopsis sp. MST-108494, was cultured in a suitable broth medium. The culture was harvested and the mycelium and supernatant were extracted separately with organic solvents. The crude extracts were combined and subjected to a series of chromatographic separations, including vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to yield pure this compound.
Spectroscopic Analysis
This compound was dissolved in deuterated methanol (CD₃OD) for NMR analysis. ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired to determine the planar structure and assign all proton and carbon signals. The relative stereochemistry was established based on NOESY data and coupling constants. The absolute configuration was not determined in the original study. The HRESIMS analysis was performed in positive ion mode to determine the elemental composition.
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of Amycolatopsin A, a glycosylated polyketide macrolide with antimycobacterial properties. The methodologies described are based on the initial discovery and characterization of this compound from the Australian soil bacterium, Amycolatopsis sp. MST-108494.
Introduction
This compound is a bioactive secondary metabolite produced by the actinomycete Amycolatopsis sp. MST-108494.[1][2] As a member of the macrolide class of natural products, it has shown potential for further investigation in drug discovery programs, particularly for its activity against Mycobacterium tuberculosis. This document outlines the key steps for producing, extracting, and purifying this compound for research and development purposes.
Data Presentation
The following table summarizes the key quantitative data associated with the isolation of this compound.
| Parameter | Value | Source Organism |
| Producing Organism | Amycolatopsis sp. | MST-108494 |
| Fermentation Yield | Data not available in public sources | - |
| Final Purified Yield of this compound | Data not available in public sources | - |
| Purity | High purity (based on spectroscopic analysis) | - |
| Molecular Weight | 1089.5 g/mol (as [M+H]⁺) | - |
Experimental Protocols
The following protocols describe the step-by-step methodology for the isolation and purification of this compound.
Fermentation of Amycolatopsis sp. MST-108494
This protocol details the cultivation of Amycolatopsis sp. MST-108494 to produce this compound.
Materials:
-
Amycolatopsis sp. MST-108494 culture
-
Solid agar plates for initial culture growth
-
Seed culture medium (e.g., Tryptic Soy Broth or similar)
-
Production fermentation medium (specific media compositions to be optimized)
-
Shaking incubator
-
Sterile flasks
Procedure:
-
Strain Activation: Inoculate a solid agar plate with Amycolatopsis sp. MST-108494 from a stock culture. Incubate at an optimal temperature (typically 28-30°C) until sufficient growth is observed.
-
Seed Culture Preparation: Inoculate a sterile flask containing seed culture medium with a colony from the agar plate. Incubate in a shaking incubator at 200-250 rpm and 28-30°C for 2-3 days, or until the culture is turbid.
-
Production Fermentation: Inoculate a larger volume of production fermentation medium with the seed culture (typically a 5-10% v/v inoculation). Ferment for 10 to 12 days in a shaking incubator under the same conditions as the seed culture.[3] Monitor for the production of this compound using analytical techniques such as HPLC-MS.
Extraction of this compound
This protocol describes the extraction of the crude metabolite mixture containing this compound from the fermentation broth.
Materials:
-
Fermentation broth of Amycolatopsis sp. MST-108494
-
Organic solvent (e.g., Ethyl Acetate)
-
Centrifuge and centrifuge tubes/bottles
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Biomass Separation: Separate the mycelial cake from the fermentation broth by centrifugation. The bioactive compounds are primarily located in the mycelium.[3]
-
Solvent Extraction: Extract the mycelial cake with an equal volume of ethyl acetate. Shake vigorously for several hours to ensure thorough extraction.
-
Phase Separation: Separate the organic (ethyl acetate) layer from the aqueous layer and mycelial debris using a separatory funnel.
-
Concentration: Concentrate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification of this compound
This protocol outlines the multi-step chromatographic process to purify this compound from the crude extract.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, dichloromethane)
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 HPLC column (preparative or semi-preparative)
-
Acetonitrile (ACN) and water (with or without modifiers like formic acid or TFA)
-
Fraction collector
-
Analytical HPLC-MS system for fraction analysis
Procedure:
-
Initial Fractionation (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC-MS to identify fractions containing this compound.
-
Pool the fractions containing the target compound.
-
-
Intermediate Purification (Reversed-Phase Flash Chromatography):
-
Further fractionate the pooled fractions from the silica gel column using reversed-phase flash chromatography on a C18 stationary phase.
-
Elute with a gradient of water and acetonitrile or methanol.
-
Collect and analyze fractions to further enrich for this compound.
-
-
Final Purification (Reversed-Phase HPLC):
-
Perform the final purification step using preparative or semi-preparative reversed-phase HPLC.
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 column.
-
Elute with an isocratic or gradient system of acetonitrile and water (e.g., optimized based on analytical HPLC results).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound by analytical HPLC-MS and spectroscopic methods (NMR, HRMS).
-
Visualizations
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound Isolation.
Logical Relationship of Purification Steps
Caption: Logic of the Purification Cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Biosynthesis of Amychelin, an Unusual Mixed-Ligand Siderophore from Amycolatopsis sp. AA4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Amycolatopsis sp. for Amycolatopsin A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide produced by the actinomycete Amycolatopsis sp. MST-108494.[1] This class of compounds has garnered significant interest due to its potential therapeutic applications, including antimycobacterial activity.[1] This document provides detailed application notes and protocols for the cultivation of Amycolatopsis sp. to produce this compound, including fermentation, extraction, and quantification methodologies. The protocols are compiled from best practices for the cultivation of Amycolatopsis species and the production of related secondary metabolites.
Data Presentation
Table 1: General Medium Composition for Amycolatopsis sp. Fermentation
| Component | Concentration Range (g/L) | Purpose |
| Carbon Source (e.g., Glucose, Starch, Glycerol) | 5 - 20 | Primary energy and carbon source for growth and secondary metabolism. |
| Nitrogen Source (e.g., Yeast Extract, Peptone, Asparagine) | 1 - 20 | Provides nitrogen for amino acid and protein synthesis. |
| Dipotassium Phosphate (K₂HPO₄) | 0.1 - 2 | Buffering agent and source of phosphate. |
| Magnesium Sulfate (MgSO₄·7H₂O) | 0.2 - 0.5 | Source of magnesium ions, a cofactor for many enzymes. |
| Sodium Chloride (NaCl) | 0.1 - 0.5 | Maintains osmotic balance. |
| Calcium Chloride (CaCl₂·2H₂O) | 0.01 - 0.1 | Source of calcium ions, important for cell wall stability and signaling. |
| Trace Elements Solution | 1 mL/L | Provides essential micronutrients for enzymatic activity. |
Table 2: Optimized Fermentation Parameters for Vancomycin Production by Amycolatopsis orientalis
Note: These parameters for a related glycopeptide antibiotic can serve as a starting point for optimizing this compound production.
| Parameter | Optimal Value |
| pH | 7.6 |
| Temperature | 29 °C |
| Inoculum Size | 4.5% (v/v) |
| Agitation | 255 rpm |
| Aeration | < 1:10 medium-to-air ratio |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Medium Preparation: Prepare a seed culture medium containing (per liter): 10 g glucose, 10 g yeast extract, 5 g peptone, 3 g CaCO₃, and 1 g K₂HPO₄. Adjust the pH to 7.2 before autoclaving at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterilized medium with a loopful of Amycolatopsis sp. MST-108494 from a mature agar plate.
-
Incubation: Incubate the culture in a shaking incubator at 28-30°C and 200-220 rpm for 48-72 hours, or until a dense culture is obtained.
Protocol 2: Production Fermentation
-
Medium Preparation: Prepare the production medium. Based on general practices for Amycolatopsis sp., a starting medium could be (per liter): 15 g soluble starch, 10 g glucose, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 0.5 g NaCl. Adjust the pH to 7.0 before autoclaving.
-
Inoculation: Inoculate the production medium with the seed culture at a ratio of 5% (v/v).
-
Fermentation: Incubate the production culture in a fermenter with controlled parameters. Start with the conditions optimized for other Amycolatopsis products as a baseline: 29°C, pH 7.6, and agitation at 255 rpm.[2] Monitor and adjust these parameters as needed to optimize this compound production. The fermentation is typically carried out for 10 to 12 days.[3]
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density or dry cell weight) and this compound concentration.
Protocol 3: Extraction and Purification of this compound
-
Harvesting: After the fermentation period (10-12 days), harvest the culture broth.[3]
-
Mycelial Extraction: Separate the mycelia from the broth by centrifugation or filtration. As antibacterial activity is often found in the mycelial cake, extract the mycelia with an organic solvent such as ethyl acetate or methanol.
-
Broth Extraction: Extract the filtered broth with an equal volume of ethyl acetate or another suitable non-polar solvent.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification:
-
Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate fractions based on polarity.
-
Fine Purification: Further purify the fractions containing this compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used for macrolide purification. The mobile phase could consist of a gradient of acetonitrile and water.
-
Protocol 4: Quantification of this compound by HPLC
-
Sample Preparation: Dissolve a known amount of the dried extract or purified fraction in a suitable solvent (e.g., methanol). Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC System: Use a standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for macrolide analysis. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at a wavelength determined by the UV spectrum of purified this compound. Many macrolides are detected between 200 and 230 nm.
-
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Generalized biosynthetic pathway for this compound.
References
- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimycobacterial Activity Assays of Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimycobacterial properties of Amycolatopsin A, a glycosylated polyketide macrolide. The protocols detailed below cover in vitro susceptibility testing against Mycobacterium tuberculosis, intracellular activity within macrophages, and cytotoxicity assessment against mammalian cell lines.
Data Presentation
The following tables summarize the biological activity of this compound, providing key quantitative data for assessing its potential as an antimycobacterial agent.
Table 1: In Vitro Antimycobacterial Activity of this compound
| Compound | Mycobacterial Strain | Assay Method | Endpoint | Activity (µM) | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | IC₅₀ | 4.4 | [1] |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Mammalian Cell Line | Assay Method | Endpoint | Cytotoxicity (µM) | Selectivity Index (SI)* | Reference |
| This compound | SW620 (Human colon cancer) | Not specified | IC₅₀ | 0.08 | 0.018 | [1] |
| This compound | NCI-H460 (Human lung cancer) | Not specified | IC₅₀ | 1.2 | 0.27 | [1] |
*Selectivity Index (SI) is calculated as the ratio of cytotoxicity (IC₅₀ against mammalian cells) to antimycobacterial activity (IC₅₀ against M. tuberculosis). A higher SI value indicates greater selectivity for the mycobacteria.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate assessment of this compound's activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This protocol outlines a colorimetric method to determine the minimum concentration of this compound required to inhibit the growth of Mycobacterium tuberculosis.
Materials:
-
This compound stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile DMSO
-
Positive control drug (e.g., Rifampicin)
-
Humidified incubator (37°C)
Procedure:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). Adjust the turbidity to a McFarland standard of 1.0 and then dilute 1:20 in fresh 7H9 broth.
-
Plate Setup:
-
Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 12 to serve as a sterile control.
-
In column 1, add 2 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate to column 10.
-
Column 11 will serve as the growth control (no drug).
-
Prepare a positive control drug (e.g., Rifampicin) in a separate row following the same serial dilution method.
-
-
Inoculation: Add 100 µL of the prepared mycobacterial inoculum to wells from column 1 to 11. Do not inoculate the sterile control wells in column 12.
-
Incubation: Seal the plate with a breathable sealant or place it in a sealed bag to prevent evaporation and incubate at 37°C in a humidified atmosphere for 7 days.
-
Addition of Resazurin: After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Second Incubation: Re-incubate the plate for 24-48 hours.
-
Reading Results: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Protocol 2: Intracellular Antimycobacterial Activity Assay in THP-1 Macrophages
This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within infected human macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv culture
-
This compound
-
Sterile water with 0.1% Triton X-100 for cell lysis
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Sterile PBS
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 monocytes into a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium.
-
Add PMA to a final concentration of 20 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, wash the adherent macrophages twice with warm RPMI-1640 to remove PMA and non-adherent cells.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of mid-log phase M. tuberculosis H37Rv.
-
Infect the differentiated THP-1 macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).
-
Incubate for 4 hours to allow phagocytosis.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Treatment with this compound:
-
Add fresh RPMI-1640 medium containing serial dilutions of this compound to the infected cells. Include a no-drug control and a positive control (e.g., Rifampicin).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Intracellular Bacteria:
-
After incubation, aspirate the medium from each well.
-
Lyse the macrophages by adding 100 µL of sterile water with 0.1% Triton X-100 to each well and incubate for 15 minutes.
-
Prepare 10-fold serial dilutions of the cell lysates in PBS.
-
Spot 10 µL of each dilution onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. The percentage of inhibition is calculated relative to the no-drug control.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound on a mammalian cell line (e.g., Vero or HepG2) to evaluate its therapeutic window.
Materials:
-
Mammalian cell line (e.g., Vero cells)
-
DMEM supplemented with 10% FBS and penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflows and a proposed mechanism of action for this compound.
References
Determining the Minimum Inhibitory Concentration (MIC) of Amycolatopsin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of Amycolatopsin A, a glycosylated polyketide macrolide with antimycobacterial properties. The information is intended to guide researchers in microbiology, natural product chemistry, and drug discovery in assessing the antimicrobial potency of this compound.
Introduction
This compound is a natural product isolated from the soil bacterium Amycolatopsis sp.[1]. As a member of the macrolide class of antibiotics, it is of interest for its potential therapeutic applications. Macrolides are known to act by inhibiting protein synthesis in bacteria[2]. Specifically, some related compounds from Amycolatopsis sp. are suggested to target the 50S ribosomal subunit, thereby inhibiting protein synthesis[3]. This compound has demonstrated selective inhibitory activity against Mycobacterium species, including the causative agent of tuberculosis[1]. Accurate determination of its MIC is a critical first step in evaluating its potential as a new antimicrobial agent.
Data Presentation
The following tables summarize the available inhibitory concentration data for this compound. It is important to note that currently, the published data is primarily in the form of IC50 (half-maximal inhibitory concentration) values rather than true MIC values. IC50 represents the concentration required to inhibit 50% of microbial growth, while MIC is the lowest concentration that completely inhibits visible growth.
Table 1: Inhibitory Concentration of this compound against Mycobacterium Species
| Organism | Strain | Inhibitory Concentration (µM) | Inhibitory Concentration (µg/mL)* |
| Mycobacterium bovis | BCG | 0.4[4] | ~0.47 |
| Mycobacterium tuberculosis | H37Rv | 4.4 | ~5.22 |
*Calculated based on a molecular weight of 1187.4 g/mol for this compound.
Table 2: Activity of this compound against Other Microorganisms
| Organism | Result |
| Bacillus subtilis | No significant activity (IC50 > 30 µM) |
| Staphylococcus aureus | No significant activity (IC50 > 30 µM) |
| Escherichia coli | No significant activity (IC50 > 30 µM) |
| Pseudomonas aeruginosa | No significant activity (IC50 > 30 µM) |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standard and widely accepted technique for antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination of this compound
1. Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) for mycobacteria
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Bacterial or mycobacterial suspension equivalent to a 0.5 McFarland standard
-
Positive control antibiotic (e.g., Rifampicin for mycobacteria)
-
Incubator (37°C)
-
Microplate reader (optional, for spectrophotometric reading)
2. Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in organic solvents such as DMSO. Precise solubility concentrations should be determined empirically, but a starting point of 10 mg/mL in DMSO is recommended.
-
Procedure:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a sufficient volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of macrolide antibiotics in solution is pH-dependent, with maximal stability generally observed around neutral pH.
-
3. Preparation of Microtiter Plates
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
In the first column of wells (e.g., column 1), add an additional 50 µL of the this compound stock solution, appropriately diluted in broth to achieve the highest desired starting concentration after the addition of the inoculum.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum only).
-
Column 12 will serve as the sterility control (broth only).
4. Inoculum Preparation
-
Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria like E. coli.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
5. Inoculation and Incubation
-
Add 50 µL of the prepared inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells in column 12.
-
The final volume in each well will be 100 µL.
-
Seal the plate with a sterile lid or adhesive seal.
-
Incubate the plate at 37°C. Incubation times will vary depending on the microorganism:
-
Bacteria: 18-24 hours
-
Mycobacterium species: 7-14 days (or until sufficient growth is observed in the growth control wells).
-
6. Determination of MIC
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Optionally, the results can be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.
Visualizations
Experimental Workflow for MIC Determination
Caption: A flowchart illustrating the key steps in the broth microdilution method for determining the MIC of this compound.
Conceptual Signaling Pathway of Macrolide Action
While the specific molecular target of this compound has not been definitively identified, the general mechanism of action for many macrolide antibiotics involves the inhibition of bacterial protein synthesis. The following diagram illustrates this conceptual pathway.
Caption: A diagram showing the general mechanism of action for macrolide antibiotics, which involves binding to the 50S ribosomal subunit and inhibiting protein synthesis.
Disclaimer
The provided protocols and information are for research purposes only and should be performed by trained professionals in a suitable laboratory setting. Appropriate safety precautions should be taken when handling chemical and biological materials. The MIC values presented are based on available literature and may vary depending on the specific experimental conditions, microbial strains, and testing methodologies used. It is recommended to include appropriate quality control strains in all MIC assays.
References
- 1. Amycolatopsins A-C: antimycobacterial glycosylated polyketide macrolides from the Australian soil Amycolatopsis sp. MST-108494 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unraveling the Architecture of a Novel Antimycobacterial Agent: Methods for the Structural Elucidation of Amycolatopsin A
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the structural elucidation of Amycolatopsin A, a glycosylated polyketide macrolide with promising antimycobacterial activity. The methodologies outlined herein are based on established analytical techniques for the characterization of complex natural products.
This compound is a novel natural product isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] Its structural elucidation is a critical step in understanding its mechanism of action and facilitating further drug development efforts. The process involves a multi-faceted approach combining modern spectroscopic and spectrometric techniques. This guide details the key experimental workflows and data interpretation strategies employed in determining the complex structure of this macrolide.
Overall Workflow for Structural Elucidation
The structural elucidation of a novel natural product like this compound follows a systematic workflow, from the initial isolation to the final determination of its three-dimensional structure. This process is heavily reliant on a combination of chromatographic and spectroscopic techniques.
Experimental Protocols
Fermentation and Extraction
Objective: To cultivate the producing microorganism, Amycolatopsis sp. MST-108494, and extract the secondary metabolites, including this compound.
Protocol:
-
Inoculum Preparation: Aseptically transfer a single colony of Amycolatopsis sp. MST-108494 from a solid agar plate to a 50 mL flask containing 10 mL of seed medium (e.g., ISP2 broth). Incubate at 28°C for 48-72 hours with shaking at 200 rpm.
-
Production Culture: Inoculate a 2 L flask containing 500 mL of production medium (e.g., a nutrient-rich medium optimized for macrolide production) with 5% (v/v) of the seed culture.
-
Incubation: Incubate the production culture at 28°C for 7-10 days with continuous shaking at 200 rpm.
-
Extraction:
-
Separate the mycelium from the broth by centrifugation or filtration.
-
Extract the mycelium with an organic solvent such as acetone or methanol.
-
Extract the supernatant broth with an immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purification
Objective: To isolate pure this compound from the crude extract using a combination of chromatographic techniques.
Protocol:
-
Preliminary Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) using a silica gel or reversed-phase (C18) stationary phase. Elute with a stepwise gradient of solvents (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to obtain several fractions.
-
Medium Pressure Liquid Chromatography (MPLC): Further fractionate the bioactive fractions from the previous step using MPLC on a C18 column with a gradient of methanol in water.
-
High-Performance Liquid Chromatography (HPLC): Purify the MPLC fractions containing this compound by semi-preparative or preparative reversed-phase HPLC (RP-HPLC) using a C18 column and an isocratic or gradient elution with acetonitrile-water or methanol-water mobile phase. Monitor the elution profile with a UV detector. Collect the peak corresponding to this compound.
Structural Elucidation
Objective: To determine the molecular formula of this compound.
Protocol:
-
Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and use the instrument's software to calculate the elemental composition, which provides the molecular formula.
Objective: To determine the planar structure and relative stereochemistry of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). The standard set of experiments includes:
-
1D NMR: ¹H NMR and ¹³C NMR.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
-
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
-
Construct the carbon skeleton and identify functional groups based on chemical shifts and correlation patterns.
-
Elucidate the connectivity of the molecule by analyzing HMBC correlations.
-
Determine the relative stereochemistry of chiral centers by interpreting NOESY/ROESY correlations.
-
Data Presentation
The quantitative data obtained from the spectroscopic and spectrometric analyses are crucial for the structural elucidation. This information is typically summarized in tables for clarity and ease of interpretation.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |
| [M+H]⁺ | [Example Value] | [Example Value] | [Example Formula, e.g., C₄₇H₇₄O₁₆] |
| [M+Na]⁺ | [Example Value] | [Example Value] | [Example Formula, e.g., C₄₇H₇₄NaO₁₆] |
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃, 500 MHz)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 170.1 | - | - | H-2, H-3 |
| 2 | 35.2 | 2.50 (m) | H-3 | C-1, C-3, C-4 |
| 3 | 70.5 | 4.10 (dd, 8.0, 4.0) | H-2, H-4 | C-1, C-2, C-4, C-5 |
| ... | ... | ... | ... | ... |
(Note: The values in the tables are illustrative examples as the specific data for this compound was not publicly available in the accessed literature.)
Logical Relationships in Structure Determination
The interpretation of 2D NMR data is a logical process of piecing together molecular fragments based on observed correlations. The following diagram illustrates the key relationships used in this process.
By following these detailed protocols and data interpretation strategies, researchers can effectively elucidate the structure of complex natural products like this compound, paving the way for further biological evaluation and potential therapeutic applications.
References
Unraveling the Anti-Cancer Mechanism of Amycolatopsin A: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amycolatopsin A, a secondary metabolite isolated from the genus Amycolatopsis, has demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for investigating the in vitro mechanism of action of this compound, with a focus on its effects on human colon adenocarcinoma (SW620) and non-small cell lung cancer (NCI-H460) cells. Preliminary studies have shown that this compound inhibits the growth of these cell lines with low micromolar to nanomolar efficacy, suggesting it may be a promising candidate for further anti-cancer drug development.[1] The protocols outlined herein will guide researchers in elucidating the cellular and molecular mechanisms underlying the anti-proliferative activity of this compound, including the assessment of apoptosis, cell cycle arrest, and the potential modulation of key signaling pathways.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of this compound against human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SW620 | Human Colon Cancer | 0.08 | [1] |
| NCI-H460 | Human Lung Cancer | 1.2 | [1] |
Experimental Protocols
To investigate the mechanism of action of this compound, a series of in vitro assays are recommended. These protocols are designed to be comprehensive and provide a step-by-step guide for researchers.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol describes a colorimetric assay to quantify the cytotoxic effects of this compound on cancer cell lines. The assay measures the metabolic activity of viable cells.
Materials:
-
This compound
-
SW620 or NCI-H460 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SW620 or NCI-H460 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.
Materials:
-
This compound-treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histogram.
Visualizations
Hypothesized Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates a potential mechanism of action for this compound, where it induces apoptosis and cell cycle arrest through the modulation of key signaling pathways. This is a hypothetical model based on common anti-cancer drug mechanisms and the known cytotoxic effects of this compound.
Caption: Hypothesized mechanism of this compound inducing cancer cell death.
Experimental Workflow for In Vitro Mechanism of Action Studies
This diagram outlines the logical flow of experiments to characterize the anti-cancer mechanism of this compound.
Caption: Workflow for investigating this compound's mechanism of action.
Conclusion
The provided protocols and visualizations serve as a comprehensive guide for researchers investigating the in vitro mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, a clearer understanding of its anti-cancer properties can be achieved. This foundational knowledge is crucial for the further development of this compound as a potential therapeutic agent. Subsequent studies may delve into specific protein targets and signaling cascades to fully elucidate its molecular mechanism.
References
Application Notes and Protocols for the Heterologous Expression of Amycolatopsin A Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, the biosynthetic gene cluster (BGC) for amycolatopsin A from the native producer, Amycolatopsin sp. MST-108494, has not been publicly sequenced, and a specific protocol for its heterologous expression has not been published. The following application notes and protocols are therefore a comprehensive, representative guide based on established state-of-the-art methodologies for cloning and expressing large, complex polyketide biosynthetic gene clusters from actinomycetes. This document is intended to serve as a detailed roadmap for a research and development program aimed at the heterologous production of this compound.
Introduction
Amycolatopsins A, B, and C are glycosylated polyketide macrolides isolated from the Australian soil actinomycete Amycolatopsis sp. MST-108494.[1] this compound has demonstrated notable antimycobacterial activity, selectively inhibiting the growth of Mycobacterium bovis and Mycobacterium tuberculosis, making it a compound of interest for further investigation and development.[1] Heterologous expression of the this compound biosynthetic gene cluster (BGC) in a genetically tractable host, such as Streptomyces, is a key strategy to overcome potential limitations of the native producer, such as low titers, slow growth, or resistance to genetic manipulation. This approach facilitates a stable supply of the compound for preclinical studies, enables biosynthetic pathway engineering to generate novel analogues, and allows for yield optimization.
These notes provide a detailed framework for the heterologous expression of the putative this compound BGC, from initial gene cluster identification and cloning to fermentation, purification, and analysis in a suitable Streptomyces host.
Proposed Biosynthetic Pathway of this compound
Based on its structure as a glycosylated polyketide macrolide, the biosynthesis of this compound is proposed to be orchestrated by a Type I Polyketide Synthase (PKS) system, along with associated tailoring enzymes for glycosylation and other modifications.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Workflows and Protocols
The overall strategy involves identifying the BGC, cloning it into an expression vector, introducing the vector into a suitable Streptomyces host, and then optimizing production.
Caption: High-level workflow for heterologous expression.
Protocol 1: Genomic DNA Isolation and BGC Identification
-
Cultivation of Amycolatopsis sp. MST-108494:
-
Inoculate a spore stock or mycelial fragment into 50 mL of Tryptic Soy Broth (TSB).
-
Incubate at 30°C with shaking at 220 rpm for 3-5 days until dense growth is achieved.
-
-
Genomic DNA (gDNA) Isolation:
-
Harvest mycelia by centrifugation at 5,000 x g for 15 minutes.
-
Wash the pellet twice with sterile water.
-
Utilize a high-molecular-weight gDNA extraction kit suitable for high GC-content actinomycetes, incorporating a lysozyme treatment step (e.g., 50 mg/mL lysozyme at 37°C for 1 hour) and proteinase K digestion to ensure efficient cell lysis.
-
Assess gDNA quality and integrity via Nanodrop spectrophotometry and agarose gel electrophoresis. High-quality gDNA should be >50 kb.
-
-
BGC Identification (Bioinformatics):
-
If genome is not sequenced: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.
-
Analysis: Submit the genome sequence to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.
-
Identify the putative this compound BGC by searching for a large Type I PKS cluster with associated glycosyltransferase, dehydrogenase, and regulatory genes consistent with the structure of this compound.
-
Protocol 2: BGC Cloning via Transformation-Associated Recombination (TAR)
This protocol is a robust method for capturing large DNA fragments directly from gDNA into a shuttle vector in Saccharomyces cerevisiae.
Caption: Workflow for TAR cloning of the this compound BGC.
-
Design of TAR Vector:
-
Based on the antiSMASH prediction, design primers to amplify two ~2 kb DNA fragments corresponding to the left and right flanking regions (homology arms) of the putative this compound BGC.
-
Clone these homology arms into an E. coli-Streptomyces shuttle vector that also contains yeast replication and selection markers (e.g., a derivative of pCAP01 or pSBAC). The vector should contain an oriT for conjugation, an apramycin or hygromycin resistance marker for Streptomyces selection, and a strong constitutive promoter (e.g., ermEp*) to drive expression of the BGC if pathway-specific regulators are unknown or ineffective.
-
-
Yeast Transformation:
-
Linearize the TAR vector between the two homology arms.
-
Prepare competent yeast spheroplasts.
-
Co-transform the yeast spheroplasts with the linearized vector (~1 µg) and high-molecular-weight Amycolatopsis sp. gDNA (~5 µg).
-
Plate on selective medium (e.g., synthetic complete medium lacking uracil) to select for yeast that have taken up the re-circularized plasmid. Homologous recombination in yeast will capture the entire BGC between the homology arms.
-
-
Rescue and Verification:
-
Isolate the plasmid DNA from pooled positive yeast colonies.
-
Transform the isolated plasmid DNA into a suitable E. coli strain (e.g., NEB 10-beta) for amplification and verification.
-
Verify the integrity and completeness of the cloned BGC via restriction digest analysis and end-sequencing.
-
Protocol 3: Heterologous Expression in Streptomyces
-
Host Strain Selection:
-
Choose a well-characterized, genetically amenable Streptomyces host strain with a clean metabolic background.
-
Recommended Strains: Streptomyces coelicolor M1152 (deleted for four native BGCs) or Streptomyces albus J1074 (fast-growing and good general host).
-
-
Intergeneric Conjugation:
-
Transform the final expression construct into the methylation-deficient E. coli donor strain ET12567 containing the helper plasmid pUZ8002.
-
Grow the E. coli donor strain and the Streptomyces recipient strain to mid-log phase.
-
Mix the donor and recipient cultures and plate on a suitable conjugation medium (e.g., SFM agar). Incubate at 30°C for 16-20 hours.
-
Overlay the plates with an appropriate antibiotic selection (e.g., nalidixic acid to counter-select E. coli and apramycin to select for Streptomyces exconjugants).
-
Incubate for 5-10 days until exconjugant colonies appear.
-
-
Seed Culture and Production Fermentation:
-
Inoculate a confirmed exconjugant colony into 50 mL of TSB and grow for 2-3 days at 30°C, 220 rpm to generate a seed culture.
-
Inoculate 2.5 mL of the seed culture into 50 mL of production medium (e.g., R5A medium).
-
Incubate at 30°C, 220 rpm for 7-10 days.
-
-
Extraction and Analysis:
-
Adsorb the metabolites from the culture broth by adding 10% (v/v) Amberlite XAD-16 resin and shaking for 2 hours.
-
Filter and wash the resin with water, then elute with methanol or acetone.
-
Concentrate the solvent extract in vacuo.
-
Analyze the crude extract by HPLC-MS, comparing the metabolic profile of the exconjugant with a control strain containing an empty vector. Look for new peaks with the expected mass of this compound and its derivatives.
-
Data Presentation (Hypothetical Examples)
Quantitative data should be presented clearly to compare production levels across different hosts or fermentation conditions.
Table 1: Hypothetical Production Titers of this compound in Different Streptomyces Hosts.
| Host Strain | Vector | Promoter | This compound Titer (mg/L) |
|---|---|---|---|
| S. coelicolor M1152 | pAMY-EXP1 | native | 0.5 ± 0.1 |
| S. coelicolor M1152 | pAMY-EXP2 | ermEp* | 2.1 ± 0.3 |
| S. albus J1074 | pAMY-EXP1 | native | 1.2 ± 0.2 |
| S. albus J1074 | pAMY-EXP2 | ermEp* | 5.8 ± 0.7 |
| Amycolatopsis sp. MST-108494 | - | native | 1.5 ± 0.4 |
Table 2: Hypothetical Effect of Medium Composition on this compound Production in S. albus J1074::pAMY-EXP2.
| Production Medium | Carbon Source | Nitrogen Source | This compound Titer (mg/L) |
|---|---|---|---|
| R5A | Glucose | Casamino Acids | 5.8 ± 0.7 |
| SFM | Mannitol | Soy Flour | 3.1 ± 0.5 |
| ISP2 | Glucose | Yeast Extract | 1.9 ± 0.3 |
| Modified R5A | Glycerol | Casamino Acids | 7.2 ± 0.9 |
Conclusion
The heterologous expression of the this compound biosynthetic gene cluster presents a powerful strategy for ensuring a reliable supply of this promising antimycobacterial agent. While the specific gene cluster remains to be identified and sequenced, the protocols and workflows outlined in these notes provide a robust and experimentally validated blueprint for its successful cloning and expression. By leveraging advanced synthetic biology tools like TAR cloning and well-characterized Streptomyces chassis strains, researchers can pave the way for detailed structure-activity relationship studies, biosynthetic pathway elucidation, and the generation of novel, potentially more potent analogues of this compound.
References
Application Notes and Protocols for the Proposed Total Synthesis of Amycolatopsin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amycolatopsin A is a glycosylated polyketide macrolide isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] It belongs to a class of natural products that have shown promising biological activities, including antimycobacterial properties. The complex structure of this compound, characterized by a large macrolactone ring, multiple stereocenters, and appended sugar moieties, presents a formidable challenge for synthetic chemists. To date, a total synthesis of this compound has not been reported in the scientific literature.
These application notes provide a comprehensive theoretical framework for the total synthesis of this compound. The proposed strategy is based on a convergent retrosynthetic analysis, which dissects the molecule into key building blocks that can be synthesized independently and then assembled. This document outlines the proposed synthetic route, key reactions, and hypothetical experimental protocols to guide future research efforts toward the synthesis of this complex natural product and its analogs for further biological evaluation.
Retrosynthetic Analysis
The proposed retrosynthetic strategy for this compound is depicted below. The primary disconnections are at the glycosidic linkages and the macrolactone ester bond. This leads to three main fragments: the aglycone core, a deoxysugar, and an amino sugar. The aglycone is further disconnected through an aldol reaction and a Julia-Kocienski olefination to yield simpler precursors.
Figure 1: Proposed retrosynthetic analysis of this compound.
Proposed Forward Synthesis
The forward synthesis will follow the strategic plan laid out in the retrosynthetic analysis. The key fragments will be synthesized and then coupled together. The final steps will involve the challenging macrolactonization and the stereoselective glycosylations.
Figure 2: Proposed forward synthesis workflow for this compound.
Hypothetical Data Summary
The following table summarizes the projected outcomes for key steps in the proposed synthesis of this compound. These are target values and will be subject to experimental optimization.
| Step No. | Reaction | Starting Material | Product | Proposed Yield (%) | Proposed d.r. / e.e. (%) |
| 1 | Asymmetric Aldol Reaction | Precursor A1 | Fragment A intermediate | 85 | >95:5 d.r. |
| 2 | Julia-Kocienski Olefination | Fragment A & Fragment B | Coupled Fragment (A+B) | 70 | >10:1 E/Z |
| 3 | Yamaguchi Macrolactonization | Seco-acid of Aglycone | Aglycone | 60 | N/A |
| 4 | Glycosylation with Deoxysugar | Aglycone | Monoglycosylated Intermediate | 55 | >90% β-selectivity |
| 5 | Glycosylation with Amino Sugar | Monoglycosylated Intermediate | This compound | 50 | >90% α-selectivity |
Proposed Experimental Protocols
The following are hypothetical, detailed protocols for key transformations in the proposed total synthesis of this compound. These protocols are intended as a starting point for experimental work and will require optimization.
Protocol 1: Asymmetric Aldol Reaction for Fragment A
This protocol describes the proposed catalytic, asymmetric aldol reaction to construct a key stereotriad in an intermediate for Fragment A.
Materials:
-
Aldehyde Precursor A1 (1.0 equiv)
-
Ketone Precursor A2 (1.5 equiv)
-
(R)-Proline (0.2 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add (R)-proline (0.2 equiv) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ketone Precursor A2 (1.5 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the Aldehyde Precursor A1 (1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Fragment A intermediate.
Protocol 2: Julia-Kocienski Olefination
This protocol details the proposed Julia-Kocienski olefination to couple Fragment A and Fragment B.
Materials:
-
Aldehyde of Fragment A (1.0 equiv)
-
Sulfone of Fragment B (1.1 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M in THF (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the Sulfone of Fragment B (1.1 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LHMDS (1.2 equiv) dropwise to the stirred solution, and stir for 30 minutes at -78 °C.
-
Add a solution of the Aldehyde of Fragment A (1.0 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Protocol 3: Yamaguchi Macrolactonization
This protocol describes the proposed Yamaguchi macrolactonization to form the aglycone core.
Materials:
-
Seco-acid of the Aglycone (1.0 equiv)
-
2,4,6-Trichlorobenzoyl chloride (1.5 equiv)
-
Triethylamine (Et3N) (3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (5.0 equiv)
-
Toluene, anhydrous
-
Argon atmosphere
-
Standard glassware for high-dilution reactions
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the Seco-acid of the Aglycone (1.0 equiv) and anhydrous toluene.
-
Add Et3N (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and stir at room temperature for 2 hours.
-
In a separate, large, flame-dried flask equipped with a syringe pump, add a solution of DMAP (5.0 equiv) in anhydrous toluene.
-
Heat the DMAP solution to reflux.
-
Using the syringe pump, add the solution of the mixed anhydride dropwise to the refluxing DMAP solution over a period of 12 hours to maintain high dilution.
-
After the addition is complete, continue to reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrolactone (Aglycone).
Conclusion
The successful total synthesis of this compound will provide access to this complex natural product for further biological studies and potential therapeutic development. The proposed retrosynthetic analysis and forward synthetic plan offer a strategic approach to tackle this challenging target. The provided hypothetical protocols for key reactions serve as a foundation for the experimental execution of this synthesis. The modular nature of this synthetic strategy should also enable the creation of novel analogs of this compound with potentially improved or novel biological activities.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Amycolatopsin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for producing the macrolide antibiotic, Amycolatopsin A. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Specific literature on the fermentation of this compound is limited. The following guidance is based on established principles for the fermentation of other secondary metabolites from Amycolatopsis species, such as rifamycin B and vancomycin, and general knowledge of actinomycete fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical fermentation parameters that influence this compound yield?
A1: The production of secondary metabolites like this compound by Amycolatopsis species is a complex process influenced by several key factors. These include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation. The interplay between these parameters is crucial for maximizing yield.
Q2: My Amycolatopsis culture is exhibiting good biomass growth, but the yield of this compound is low. What could be the reason?
A2: High biomass does not always correlate with high productivity of secondary metabolites. This phenomenon, often referred to as the "growth-product disconnect," can arise from several factors:
-
Nutrient Repression: High concentrations of readily metabolizable carbon or nitrogen sources can suppress the genes responsible for secondary metabolite production. The biosynthesis of this compound is likely initiated in response to nutrient limitation.
-
Suboptimal Induction: The biosynthetic gene cluster for this compound may not be fully activated. This could be due to the absence of specific precursor molecules or the presence of repressive compounds in the medium.
-
Incorrect Harvest Time: Secondary metabolite production typically occurs during the stationary phase of growth. Harvesting the culture too early or too late can significantly impact the final yield.
Q3: What are typical starting conditions for the fermentation of Amycolatopsis species?
A3: Based on studies of related Amycolatopsis species that produce other antibiotics, the following conditions can be considered a good starting point for optimizing this compound production.[1][2]
| Parameter | Recommended Starting Range |
| pH | 6.5 - 7.5 |
| Temperature | 28 - 32°C |
| Agitation | 200 - 300 rpm |
| Aeration | 1.0 - 1.5 vvm (vessel volumes per minute) |
| Inoculum Size | 5 - 10% (v/v) |
Q4: How can I confirm the identity and quantity of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of antibiotics like this compound. A general protocol is provided in the "Experimental Protocols" section. For definitive identification, coupling HPLC with mass spectrometry (HPLC-MS) is recommended.
Troubleshooting Guides
Problem 1: Low or No Production of this compound
This guide provides a systematic approach to troubleshoot a lack of this compound production.
Caption: A stepwise workflow for troubleshooting low this compound yield.
Detailed Steps:
-
Verify Strain Integrity:
-
Culture Purity: Streak the culture on a suitable agar medium to check for contamination.
-
Genetic Stability: Revive a fresh culture from a frozen stock to rule out genetic drift in continuously sub-cultured strains.
-
-
Evaluate Fermentation Medium:
-
Carbon and Nitrogen Sources: Systematically test different carbon (e.g., glucose, starch, glycerol) and nitrogen (e.g., soybean meal, yeast extract, peptone) sources. See Table 1 for examples from related Amycolatopsis fermentations.
-
Precursor Limitation: Since this compound is a macrolide, ensure the availability of precursors for polyketide synthesis (e.g., acetate, propionate).
-
-
Optimize Physical Parameters:
-
One-Factor-at-a-Time: Vary a single parameter (pH, temperature, agitation, or aeration) while keeping others constant to determine its optimal range.
-
Statistical Design of Experiments (DoE): Employ methods like Response Surface Methodology (RSM) to efficiently study the interactions between multiple parameters.
-
-
Review Experimental Protocol:
-
Inoculum Preparation: Standardize the age and density of the seed culture. A healthy and active inoculum is crucial for consistent fermentations.
-
Harvest Time: Perform a time-course study to identify the optimal time for harvesting, which is typically in the late stationary phase for secondary metabolite production.
-
Problem 2: Inconsistent Yields Between Batches
Inconsistent yields often point to variability in the initial steps of the fermentation process.
-
Standardize Inoculum: Ensure the seed culture is prepared consistently in terms of medium, incubation time, and temperature.
-
Media Preparation: Use high-quality reagents and ensure consistent sterilization procedures. Lot-to-lot variation in complex media components like yeast extract can impact yield.
-
Equipment Calibration: Regularly calibrate pH probes, dissolved oxygen sensors, and temperature controllers.
Data Presentation
Table 1: Exemplary Media Components for Amycolatopsis Fermentation
Note: These are starting points based on fermentations of other secondary metabolites from Amycolatopsis and may require optimization for this compound production.
| Component | Concentration Range (g/L) | Purpose | Reference |
| Carbon Source | |||
| Glucose | 10 - 50 | Readily available energy source | [3] |
| Soluble Starch | 20 - 40 | Complex carbohydrate, slower release | [4] |
| Glycerol | 20 - 40 | Alternative carbon source | [2] |
| Nitrogen Source | |||
| Soybean Meal | 10 - 30 | Complex organic nitrogen source | |
| Yeast Extract | 5 - 15 | Provides vitamins and growth factors | |
| Peptone | 5 - 15 | Complex organic nitrogen source | |
| Minerals | |||
| CaCO₃ | 2 - 5 | pH buffering | |
| K₂HPO₄ | 0.5 - 1.0 | Phosphate source | |
| MgSO₄·7H₂O | 0.5 - 1.0 | Source of magnesium ions |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Amycolatopsis sp.
-
Prepare a suitable solid medium (e.g., ISP Medium 2 or Bennett's Agar).
-
Inoculate the plate with a spore suspension or mycelial fragment of the Amycolatopsis sp. strain.
-
Incubate the plate at 28-30°C for 7-10 days, or until good sporulation is observed.
-
Aseptically transfer a loopful of spores/mycelia into a flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
Use this seed culture to inoculate the production medium.
Protocol 2: General HPLC Method for Macrolide Quantification (Adapted)
This is a general method and may require optimization for this compound.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant and the mycelial cake (after homogenization) with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the solvent and redissolve the extract in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm, may need to be determined by a UV scan of a purified this compound standard).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations.
-
Mandatory Visualization
Biosynthetic Pathway (Representative)
Since the specific biosynthetic pathway for this compound is not yet elucidated, a representative Type I Polyketide Synthase (PKS) pathway for the biosynthesis of a macrolide precursor, based on the well-studied rifamycin biosynthesis in Amycolatopsis mediterranei, is presented below.
Caption: A representative Type I Polyketide Synthase (PKS) pathway for macrolide biosynthesis.
Experimental Workflow for Optimization
Caption: A general experimental workflow for optimizing this compound fermentation.
References
- 1. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 4. researchgate.net [researchgate.net]
Improving the purification efficiency of Amycolatopsin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purification efficiency of Amycolatopsin A. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient cell lysis | Optimize cell disruption method (e.g., increase sonication time, use appropriate lytic enzymes). |
| Incomplete extraction of the metabolite | Test different extraction solvents (e.g., ethyl acetate, butanol, chloroform) and optimize the extraction time and temperature. Ensure thorough mixing during extraction. | |
| Poor Resolution in Chromatographic Separation | Inappropriate stationary phase | Screen different column types (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for this compound and its congeners. |
| Non-optimal mobile phase composition | Perform gradient optimization. Vary the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH. The addition of ion-pairing reagents might be beneficial. | |
| Column overloading | Reduce the sample load on the column. | |
| Presence of Impurities in the Final Product | Co-elution with related compounds (e.g., Amycolatopsin B, C) | Employ orthogonal chromatographic techniques. For example, follow a reversed-phase separation with a normal-phase or ion-exchange chromatography step.[1] |
| Inefficient washing steps | Increase the volume and/or strength of the wash buffer during solid-phase extraction or chromatography to remove weakly bound impurities. | |
| Degradation of this compound | pH instability | Maintain a suitable pH throughout the purification process. This compound's stability at different pH values should be determined empirically. |
| Temperature sensitivity | Perform purification steps at a controlled, low temperature (e.g., 4°C) to minimize degradation. | |
| High Backpressure in HPLC System | Clogged column frit or guard column | Replace the guard column or filter. If the main column is clogged, try back-flushing with a strong solvent.[2] |
| Sample precipitation on the column | Ensure the sample is fully dissolved in the mobile phase before injection. Filter the sample through a 0.22 µm filter.[3] | |
| High viscosity of the mobile phase | Adjust the mobile phase composition or increase the column temperature to reduce viscosity. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation | Prepare fresh mobile phase for each run and ensure accurate composition. Use a mobile phase degasser.[4] |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. | |
| Column degradation | Use a guard column to protect the analytical column. If performance degrades, replace the column. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for isolating this compound from the fermentation broth?
A1: The initial step is to separate the mycelium from the supernatant by centrifugation or filtration. This compound, being a macrolide, is often found in both the mycelium and the supernatant. Therefore, both fractions should be extracted separately to maximize the yield.
Q2: Which solvents are most effective for the extraction of this compound?
A2: Macrolide antibiotics are typically extracted using water-immiscible organic solvents. Ethyl acetate is a commonly used solvent for extracting such compounds from fermentation broths. Other solvents like butanol or chloroform can also be tested for their efficiency. For extraction from the mycelium, a solvent mixture like acetone or methanol followed by ethyl acetate is often effective.
Q3: What type of chromatography is most suitable for the purification of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for purifying macrolide antibiotics like this compound. A C18 column is a good starting point. Further purification to separate closely related congeners might require the use of different stationary phases or orthogonal chromatographic methods.
Q4: How can I monitor the purity of this compound during the purification process?
A4: The purity of this compound can be monitored using analytical RP-HPLC with UV detection. The peak area percentage of this compound relative to the total peak area will give an estimate of its purity. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for more accurate identification and purity assessment.
Q5: My final product contains Amycolatopsin B and C. How can I improve the separation?
A5: To improve the separation of these closely related compounds, you can try optimizing the HPLC method. This includes using a shallower gradient, a lower flow rate, or a different organic modifier in the mobile phase. Testing columns with different selectivities (e.g., Phenyl-Hexyl) may also resolve the co-eluting peaks.
Experimental Protocols
The following are generalized protocols for the purification of this compound, based on common methods for macrolide antibiotics. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Extraction of this compound
-
Fermentation Broth Preparation: Centrifuge the Amycolatopsis sp. fermentation broth at 5,000 x g for 20 minutes to separate the supernatant and the mycelial cake.
-
Supernatant Extraction:
-
Adjust the pH of the supernatant to a neutral or slightly basic pH (7.0-8.0).
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Mycelium Extraction:
-
Homogenize the mycelial cake with acetone (3 times the volume of the cake).
-
Filter the mixture and concentrate the acetone extract under vacuum.
-
Resuspend the resulting aqueous residue in water and extract twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness.
-
-
Combine Extracts: Combine the crude extracts from the supernatant and mycelium for further purification.
Protocol 2: Chromatographic Purification of this compound
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60% methanol).
-
Elute the this compound-containing fraction with 80-100% methanol.
-
Monitor the fractions by analytical HPLC to identify those containing the target compound.
-
-
Preparative RP-HPLC:
-
Pool and concentrate the enriched fractions from SPE.
-
Dissolve the sample in the initial mobile phase composition.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 30% to 70% acetonitrile over 40 minutes). Both solvents may contain a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Monitor the elution at a suitable UV wavelength (e.g., 230 nm).
-
Collect fractions corresponding to the this compound peak.
-
-
Final Purification (if necessary):
-
If co-eluting impurities are still present, a second orthogonal HPLC step may be necessary. For example, using a column with a different stationary phase (e.g., Phenyl-Hexyl) and a different mobile phase system (e.g., methanol-water gradient).
-
-
Purity Analysis:
-
Assess the purity of the final fraction using analytical RP-HPLC with UV and MS detection.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
Technical Support Center: Amycolatopsin A Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
Given that Amycolatopsin A is a novel secondary metabolite, comprehensive public data on its stability and degradation pathways is limited. This guide provides a framework for researchers to assess the stability of this compound and troubleshoot potential degradation issues during their experiments. The principles and protocols outlined here are based on best practices for handling and analyzing complex organic molecules and natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of a complex natural product like this compound?
A1: The stability of complex molecules is influenced by several factors, including temperature, light exposure, pH, oxygen, and the presence of enzymes or reactive chemicals in the solution.[1] For novel compounds, it is crucial to assume sensitivity to these factors until proven otherwise.
Q2: How should I properly store my this compound samples (solid and in solution)?
A2: For solid (lyophilized) powder, it is generally recommended to store it at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2] Stock solutions, typically prepared in a suitable solvent like DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2]
Q3: I dissolved this compound in an aqueous buffer for my experiment and see a decrease in activity over time. What could be the cause?
A3: Many complex organic molecules are susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. The buffer components themselves can sometimes catalyze degradation.[3] It is also possible that the compound is precipitating out of the aqueous solution. It is advisable to prepare fresh solutions for each experiment and to assess the compound's stability in your specific experimental buffer over the time course of your assay.[2]
Q4: My this compound solution has changed color. Does this indicate degradation?
A4: A visible color change is often an indicator of a chemical change, which could be degradation. This can be caused by oxidation or photodegradation. It is recommended to handle solutions of novel compounds with care, protecting them from light and minimizing their exposure to air.
Troubleshooting Guide
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity. | 1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity of your stock and working solutions.2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions. |
| Visible changes in the compound (e.g., color change, precipitation). | Chemical instability, oxidation, hydrolysis, or poor solubility. | 1. Consult Compound Documentation: Review any available data on solubility and stability.2. Test Solubility: Determine the solubility of this compound in your experimental buffer.3. Protect from Light and Air: Store and handle the compound in amber vials and consider purging solutions with an inert gas (e.g., nitrogen or argon). |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation of the parent compound into new chemical entities. | 1. Perform a Forced Degradation Study: Intentionally stress the compound to identify potential degradants (see Experimental Protocols section).2. Characterize Degradants: If possible, use mass spectrometry and other analytical techniques to identify the structure of the degradation products. |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of a new chemical entity and to develop stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N to 1 N hydrochloric acid (HCl). Incubate at room temperature and elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 N to 1 N sodium hydroxide (NaOH). Incubate at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a 3-30% solution of hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
3. Sample Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples. For oxidative samples, it may be necessary to quench the reaction (e.g., with sodium metabisulfite).
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Data Presentation
The following table is a template for summarizing the results of a forced degradation study.
| Stress Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Number of Degradants Detected | Major Degradant Peak Area (%) |
| 0.1 N HCl | 2 | RT | |||
| 8 | RT | ||||
| 2 | 60 | ||||
| 0.1 N NaOH | 2 | RT | |||
| 8 | RT | ||||
| 2 | 60 | ||||
| 3% H₂O₂ | 2 | RT | |||
| 8 | RT | ||||
| Heat (Solid) | 24 | 80 | |||
| Heat (Solution) | 24 | 80 | |||
| Light (ICH Q1B) | - | - |
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting inconsistent experimental results.
References
Technical Support Center: Amycolatopsin A Analogs & Cytotoxicity Reduction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to reduce cytotoxicity in Amycolatopsin A analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is showing high cytotoxicity in my cell line. What is the primary structural feature associated with the cytotoxicity of this compound?
A1: The cytotoxicity of this compound is significantly influenced by its glycosylation. The presence of the disaccharide moiety is a key contributor to its cytotoxic effects.
Q2: How can I modify this compound to reduce its cytotoxicity while potentially retaining its desired biological activity?
A2: A primary strategy to decrease cytotoxicity is the hydrolysis of the disaccharide moiety. An analog of this compound, known as Amycolatopsin C, lacks this glycosidic bond and has been shown to exhibit 5- to 100-fold less cytotoxicity.[1] Therefore, synthetic strategies aimed at removing or modifying the sugar groups are a promising approach.
Q3: Are there other structural modifications that have been shown to influence the activity and cytotoxicity of Amycolatopsins?
A3: Yes, hydroxylation of the 6-methyl group on the macrolide core has been correlated with enhanced antimycobacterial properties. This suggests that modifications at this position could be explored to optimize the therapeutic window of your analog, potentially boosting the desired activity while the removal of the sugar moiety reduces cytotoxicity.
Q4: What is the general mechanism of cytotoxicity for this class of macrolide antibiotics?
A4: While the specific signaling pathway for this compound has not been fully elucidated, many macrolide antibiotics induce cytotoxicity through the activation of apoptosis (programmed cell death). This often involves the intrinsic (mitochondrial) pathway, characterized by the involvement of Bcl-2 family proteins and the activation of caspases.
Troubleshooting Guide: High Cytotoxicity in Experiments
Problem: Unexpectedly high cytotoxicity observed in preliminary screenings of a novel this compound analog.
Possible Cause 1: Intact Glycosylation
-
Troubleshooting Step: Analyze the structure of your analog to confirm if the disaccharide moiety is present. If so, this is a likely contributor to the high cytotoxicity.
-
Suggested Solution: Synthesize a deglycosylated version of your analog to assess if cytotoxicity is reduced.
Possible Cause 2: Off-target Effects
-
Troubleshooting Step: Your analog may be hitting unintended cellular targets.
-
Suggested Solution: Conduct broader panel screening against various cell lines, including normal (non-cancerous) cell lines, to determine the selectivity of your compound. A lack of selectivity suggests a higher potential for general cytotoxicity.
Possible Cause 3: Experimental Artifacts
-
Troubleshooting Step: Review your experimental protocol for the cytotoxicity assay (e.g., MTT, XTT). Inaccurate cell seeding density, contamination, or issues with reagent preparation can lead to erroneous results.
-
Suggested Solution: Refer to the detailed experimental protocol for the MTT assay provided below and ensure all steps are followed meticulously. Run appropriate controls, including a vehicle control and a positive control with a known cytotoxic agent.
Quantitative Data on Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and B against two human cancer cell lines. Note the significantly lower cytotoxicity (higher IC50) that is anticipated for the deglycosylated analog, Amycolatopsin C.
| Compound | Cell Line | IC50 (µM) |
| This compound | SW620 (Colon Cancer) | 0.08[2] |
| NCI-H460 (Lung Cancer) | 1.2[2] | |
| Amycolatopsin B | SW620 (Colon Cancer) | 0.14[2] |
| NCI-H460 (Lung Cancer) | 0.28[2] | |
| Amycolatopsin C | Various | Expected to be 5-100x higher than this compound/B |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for determining the cytotoxic effect of a compound on cultured cells.
Materials:
-
This compound analog (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound analog in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of your analog. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the analog) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of the analog compared to the no-treatment control.
-
Plot the percentage of cell viability against the log of the analog concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
-
Visualizations
Logical Workflow for Reducing this compound Cytotoxicity
Caption: Workflow for reducing cytotoxicity of this compound analogs.
Proposed Signaling Pathway for this compound-Induced Apoptosis
References
Technical Support Center: Amycolatopsin A Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amycolatopsin A. Due to the limited availability of specific public data on the impurity profile of this compound, this guide also provides general advice applicable to the purification and analysis of complex glycosylated polyketide macrolides.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound preparation?
Impurities in a fermentation-derived natural product like this compound can originate from several sources:
-
Biosynthesis-Related Impurities: The producing organism, Amycolatopsin sp., may synthesize structurally similar congeners (e.g., Amycolatopsin B and C) or biosynthetic precursors and shunt metabolites.[1] These often co-purify with the main compound.
-
Degradation Products: this compound, being a complex macrolide, may be susceptible to degradation under certain pH, temperature, or light conditions. Hydrolysis of glycosidic bonds or the macrolactone ring are potential degradation pathways for macrolide antibiotics.
-
Process-Related Impurities: These can be introduced during extraction, purification, and formulation. They include residual solvents, reagents, and materials leaching from chromatography columns or filters.
-
Contaminants: Contamination from other microorganisms or cross-contamination from other production batches can also be a source of impurities.
Q2: I am seeing unexpected peaks in my HPLC analysis of a purified this compound sample. How can I identify them?
Identifying unknown peaks requires a systematic approach:
-
Literature Review: Check for known related substances or degradation products of similar macrolide antibiotics.
-
Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in tentatively identifying if the unknown peaks are degradants.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS) is a powerful tool to determine the molecular weight of the impurities. Tandem MS (MS/MS) can provide structural fragments, offering clues to the impurity's structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy can fully elucidate its structure.[1]
Q3: My this compound preparation has low purity after initial purification steps. What can I do to improve it?
Improving purity often involves optimizing the purification workflow:
-
Orthogonal Purification Techniques: Employ a multi-step purification strategy using different separation principles. For instance, follow up a reversed-phase HPLC step with ion-exchange chromatography or size-exclusion chromatography.
-
Method Optimization: Fine-tune the parameters of your chromatography methods, such as the gradient slope, mobile phase composition, pH, and temperature, to maximize the resolution between this compound and its impurities.
-
Sample Pre-treatment: Consider solid-phase extraction (SPE) or liquid-liquid extraction to remove major classes of impurities before proceeding to high-resolution chromatography.
Troubleshooting Guides
Guide 1: Low Yield During Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of this compound at each purification step. | Degradation: The compound may be unstable under the purification conditions (e.g., pH, solvent, temperature). | Conduct small-scale stability studies to identify optimal conditions. Consider using buffers and protecting the sample from light and extreme temperatures. |
| Poor Recovery from Chromatography Column: The compound may be irreversibly binding to the stationary phase. | Test different stationary phases and mobile phase modifiers. Ensure the column is properly conditioned and not overloaded. | |
| Precipitation: The compound may be precipitating during solvent exchange or concentration steps. | Check the solubility of this compound in different solvents and concentrations. Adjust solvent composition accordingly. |
Guide 2: Inconsistent Purity Between Batches
| Symptom | Possible Cause | Suggested Solution |
| The impurity profile varies significantly from one fermentation batch to another. | Inconsistent Fermentation Conditions: Variations in media composition, temperature, pH, or aeration can alter the metabolic output of Amycolatopsin sp. | Standardize and tightly control all fermentation parameters. Monitor key metrics throughout the fermentation process. |
| Genetic Drift of the Producing Strain: The microorganism may undergo mutations over time, affecting its biosynthetic pathways. | Maintain a well-characterized cell bank and use a consistent inoculation procedure. Periodically re-qualify the strain. | |
| Variability in Raw Materials: Inconsistent quality of media components can impact fermentation. | Source raw materials from reliable suppliers and perform quality control checks on incoming materials. |
Experimental Protocols
Protocol 1: General High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Macrolides
This is a general starting method and should be optimized for this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and 280 nm, or Mass Spectrometry |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study
To perform a forced degradation study, dissolve a small amount of purified this compound in a suitable solvent and subject it to the following conditions. Analyze the samples by HPLC at various time points.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C |
| Base Hydrolysis | 0.1 M NaOH at 60 °C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Stress | Solid sample at 80 °C |
| Photolytic Stress | Solution exposed to UV light (e.g., 254 nm) |
Visualizations
Caption: Workflow for identifying unknown peaks in an this compound preparation.
Caption: Decision tree for troubleshooting low purity in this compound preparations.
References
Enhancing the resolution of Amycolatopsin A in chromatography
Welcome to the technical support center for the chromatographic analysis of Amycolatopsin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and overall quality of their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For initial method development for this compound, a reversed-phase C18 column is a good starting point. A common mobile phase combination is a gradient of acetonitrile and a phosphate buffer. Given that this compound is a macrolide, which typically contains basic functional groups, maintaining a mobile phase pH between 6 and 8 is often beneficial for achieving good peak shape. A starting gradient could be 20-80% acetonitrile over 30 minutes with a flow rate of 1 mL/min.
Q2: I am observing significant peak tailing with my this compound peak. What is the likely cause and how can I fix it?
A2: Peak tailing for macrolides like this compound is commonly caused by secondary interactions between basic amine groups on the analyte and acidic residual silanol groups on the silica-based stationary phase.[1] To mitigate this, you can:
-
Use an end-capped column: These columns have fewer free silanol groups.
-
Add a mobile phase modifier: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), at a concentration of 0.1-0.5% can mask the silanol groups and improve peak symmetry.
-
Optimize mobile phase pH: Operating at a pH where the analyte is not fully protonated can reduce these interactions. Experimenting with the mobile phase pH is crucial.
Q3: My resolution between this compound and a closely eluting impurity is poor. What are the first steps to improve it?
A3: To improve the resolution between two closely eluting peaks, you can adjust the three main factors that govern resolution: efficiency, selectivity, and retention.[2]
-
Increase Efficiency (N): Use a longer column, a column with a smaller particle size, or optimize the flow rate.
-
Improve Selectivity (α): This is often the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or changing the stationary phase to one with a different chemistry (e.g., a phenyl-hexyl or cyano column).
-
Increase Retention (k): Increasing the retention time by decreasing the proportion of the organic solvent in the mobile phase can sometimes lead to better separation.
Q4: Can temperature be used to enhance the resolution of this compound?
A4: Yes, column temperature can significantly impact resolution. Increasing the temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and improved efficiency.[2] It can also alter the selectivity of the separation. It is advisable to use a column oven to maintain a stable and consistent temperature throughout the analysis to ensure reproducibility.
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Symptoms: Overlapping peaks, inability to accurately quantify this compound due to co-elution with impurities.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent to increase retention and potentially improve separation. 2. Change Organic Solvent: Substitute acetonitrile with methanol or vice versa to alter selectivity. 3. Modify pH: Adjust the mobile phase pH. For macrolides, small changes in pH can significantly impact the retention and selectivity of ionizable compounds. |
| Suboptimal Column Chemistry | 1. Try a Different Stationary Phase: If using a C18 column, consider a C8, phenyl-hexyl, or cyano column to exploit different separation mechanisms. |
| Inefficient Separation | 1. Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase run time. 2. Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase efficiency and resolution. |
Issue 2: Peak Tailing
Symptoms: Asymmetrical peaks with a pronounced "tail," leading to inaccurate integration and reduced resolution.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | 1. Add a Competing Base: Incorporate 0.1-0.5% triethylamine (TEA) or a similar amine into the mobile phase to block active silanol sites. 2. Use a Base-Deactivated or End-Capped Column: These columns are specifically designed to minimize silanol interactions. 3. Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol activity. |
| Column Overload | 1. Dilute the Sample: Inject a more dilute sample to see if peak shape improves. 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column. |
| Column Contamination | 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the effect of different chromatographic parameters on the resolution of this compound from a closely eluting, structurally similar impurity (Impurity X).
Table 1: Effect of Mobile Phase pH on Resolution
| Mobile Phase pH | Retention Time of this compound (min) | Retention Time of Impurity X (min) | Resolution (Rs) |
| 6.0 | 15.2 | 15.8 | 1.1 |
| 6.5 | 16.5 | 17.4 | 1.6 |
| 7.0 | 17.8 | 19.0 | 2.1 |
| 7.5 | 18.5 | 19.5 | 1.8 |
Table 2: Effect of Organic Modifier on Resolution
| Organic Modifier | Retention Time of this compound (min) | Retention Time of Impurity X (min) | Resolution (Rs) |
| Acetonitrile | 17.8 | 19.0 | 2.1 |
| Methanol | 20.1 | 20.9 | 1.4 |
Experimental Protocols
Protocol 1: Method for Enhancing Resolution of this compound
This protocol outlines a systematic approach to improving the resolution between this compound and a co-eluting impurity.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Optimization of Mobile Phase pH:
-
Prepare mobile phase A at pH values of 6.0, 6.5, 7.0, and 7.5.
-
Equilibrate the column with each mobile phase for at least 15 column volumes.
-
Inject the sample and record the chromatograms.
-
Calculate the resolution for each pH value and select the one that provides the best separation.
-
-
Evaluation of Organic Modifier:
-
Using the optimal pH determined in the previous step, prepare a mobile phase with methanol as the organic modifier.
-
Repeat the gradient elution and compare the resolution to that obtained with acetonitrile.
-
-
Adjustment of Gradient Slope:
-
If resolution is still not optimal, flatten the gradient around the elution time of this compound (e.g., increase the gradient time from 20 to 30 minutes). This will increase the separation between closely eluting peaks.
-
Visualizations
Caption: Troubleshooting workflow for improving chromatographic resolution.
Caption: Logical workflow for troubleshooting peak tailing.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Amycolatopsin A and Ammocidins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related classes of natural products: Amycolatopsin A and the ammocidins. Both are macrolides with significant cytotoxic and anti-proliferative properties, making them of interest in cancer research and drug development. This document summarizes their known biological activities, presents available quantitative data for comparison, outlines the experimental protocols used to generate this data, and illustrates their shared mechanism of action.
Introduction to this compound and Ammocidins
This compound is a novel glycosylated macrolide isolated from the rare actinomycete Amycolatopsis sp.[1][2]. It belongs to a larger family of structurally related compounds that include the ammocidins and apoptolidins. Ammocidins are 20-membered macrolides produced by Saccharothrix sp. and are known to induce apoptosis, particularly in Ras-dependent cells[3][4]. The structural similarity between this compound and the ammocidins suggests a potentially shared mechanism of action and similar biological effects.
Comparative Biological Activity
Both this compound and ammocidins exhibit potent cytotoxic and anti-proliferative activities against a range of human cancer cell lines.
This compound: Studies have shown that this compound demonstrates significant cytotoxicity against human colon carcinoma (SW620) and lung carcinoma (NCI-H460) cell lines.
Ammocidins: Ammocidins A and B have been reported to possess potent anti-proliferative activities against human cancer cell lines[3]. Ammocidin A, in particular, has been shown to suppress leukemia progression in vivo. While direct IC50 values for ammocidins against SW620 and NCI-H460 cell lines are not readily available in the reviewed literature for a direct comparison, their potent activity against other cancer cell lines is well-documented.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic activity of this compound. A direct comparison with ammocidins is limited by the lack of publicly available IC50 values for the same cell lines under identical experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| This compound | SW620 (Human Colon Carcinoma) | 0.08 |
| NCI-H460 (Human Lung Carcinoma) | 1.2 | |
| Amycolatopsin B | SW620 (Human Colon Carcinoma) | 0.14 |
| NCI-H460 (Human Lung Carcinoma) | 0.28 | |
| Amycolatopsin C | SW620 (Human Colon Carcinoma) | 10 |
| NCI-H460 (Human Lung Carcinoma) | 5.9 |
Data sourced from a review by Song et al. (2021) and BioHippo (2023).
Mechanism of Action
The primary mechanism of action for the apoptolidin family of glycomacrolides, which includes the ammocidins, is the inhibition of mitochondrial F0F1-ATP synthase. Cryogenic electron microscopy (cryo-EM) studies of apoptolidin and ammocidin bound to ATP synthase have revealed a shared mode of inhibition. Given that this compound is a structural analog of the ammocidins, it is highly probable that it shares this mechanism of action, targeting cellular energy production and thereby inducing apoptosis in cancer cells.
Caption: Proposed mechanism of action for this compound and ammocidins.
Experimental Protocols
The cytotoxic and anti-proliferative activities of these compounds are typically evaluated using cell-based assays. A common method is the MTT assay.
MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells (e.g., SW620, NCI-H460) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or ammocidins) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration.
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
This compound and ammocidins are potent cytotoxic macrolides with promising anti-cancer properties. The available data indicates that this compound is highly active against colon and lung cancer cell lines. Both classes of compounds likely share a common mechanism of action by inhibiting mitochondrial ATP synthase, a critical enzyme for cellular energy production. Further head-to-head comparative studies, particularly measuring the IC50 values of ammocidins against the same cell lines as this compound, would be beneficial for a more definitive comparison of their potency. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 2. benchchem.com [benchchem.com]
- 3. Ammocidins B, C and D, new cytotoxic 20-membered macrolides from Saccharothrix sp. AJ9571 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Cell Death: A Comparative Analysis of Amycolatopsin A and Apoptolidins
A deep dive into the distinct yet convergent pathways of two potent cytotoxic agents, Amycolatopsin A and the apoptolidin family, reveals a shared primary target in the cellular powerhouse, the mitochondrion. Both macrolides exert their profound anti-cancer effects by inducing apoptosis, or programmed cell death, yet subtle distinctions in their molecular interactions may hold the key to future therapeutic development.
This guide provides a comprehensive comparison of the mechanisms of action of this compound and apoptolidins, supported by experimental data and detailed protocols for key assays. The information is tailored for researchers, scientists, and drug development professionals seeking to understand the nuances of these powerful natural products.
At a Glance: Key Mechanistic Differences
While both this compound and apoptolidins are potent inducers of apoptosis, their primary distinction lies in the level of experimental validation of their direct molecular target. Apoptolidins have been conclusively identified as inhibitors of the F1 subcomplex of mitochondrial F1Fo-ATP synthase.[1] this compound, a structurally similar glycosylated macrolactone, is strongly suggested to share this mechanism due to its structural similarity to the apoptolidin family; however, direct experimental confirmation of F1Fo-ATPase inhibition by this compound is not yet extensively documented in publicly available literature.
Shared Target: The F1Fo-ATP Synthase
The central player in the mechanism of action for the apoptolidin family is the mitochondrial F1Fo-ATP synthase, an enzyme critical for cellular energy production.[1] By binding to the F1 subcomplex of this enzyme, apoptolidins inhibit its ATP synthesis activity. This disruption of cellular energy homeostasis is a key trigger for the initiation of the intrinsic apoptotic pathway.
Quantitative Analysis of F1Fo-ATPase Inhibition by Apoptolidins
| Compound | Target | Assay Type | Inhibition Constant (Ki) / IC50 | Reference |
| Apoptolidin A | Mitochondrial F1Fo-ATPase | In vitro ATPase activity assay | Ki: 4-5 µM | [1] |
| Apoptolidin A | Purified Saccharomyces cerevisiae ATP synthase | In vitro ATPase activity assay | Low nanomolar IC50 | [1] |
| Ammocidin A | Purified Saccharomyces cerevisiae ATP synthase | In vitro ATPase activity assay | Low nanomolar IC50 | [1] |
The Apoptotic Cascade: A Convergent Pathway
Inhibition of F1Fo-ATP synthase by these macrolides initiates a cascade of events culminating in programmed cell death. This process, known as the intrinsic pathway of apoptosis, is characterized by a series of well-defined molecular events.
The disruption of mitochondrial function leads to the release of cytochrome c from the mitochondria into the cytoplasm. In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 1. A simplified signaling pathway illustrating the proposed mechanism of action for this compound and the confirmed pathway for apoptolidins, leading to apoptosis.
Cytotoxicity Profile
Both this compound and apoptolidins exhibit potent cytotoxic activity against a range of cancer cell lines. This selective toxicity towards cancer cells is a highly desirable characteristic for potential anti-cancer therapeutics.
Comparative Cytotoxicity of this compound and Apoptolidins
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | SW620 (colon carcinoma) | Not specified | 0.08 µM | |
| This compound | NCI-H460 (lung cancer) | Not specified | 1.2 µM | |
| Apoptolidin A | H292 (lung cancer) | Not specified | 0.02 µM | |
| Apoptolidin A | HeLa (cervical cancer) | Not specified | 0.04 µM |
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Figure 2. A workflow diagram for a typical MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound or Apoptolidin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the presence of key proteins involved in the apoptotic pathway, such as cleaved PARP.
Materials:
-
Treated and untreated cell samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
F1Fo-ATPase Activity Assay
This assay measures the enzymatic activity of F1Fo-ATPase and can be used to assess the inhibitory potential of compounds.
Materials:
-
Isolated mitochondria or purified F1Fo-ATPase
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2)
-
ATP solution
-
Test compound (this compound or Apoptolidin)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the test compound at various concentrations.
-
Add the isolated mitochondria or purified enzyme to the reaction mixture and pre-incubate for a short period.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined time.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the ATPase activity and the percentage of inhibition for each compound concentration.
Conclusion and Future Directions
The apoptolidin family of natural products has been firmly established as potent inhibitors of mitochondrial F1Fo-ATP synthase, triggering apoptosis in cancer cells. This compound, a close structural relative, exhibits similar cytotoxic properties, strongly suggesting a shared mechanism of action. However, direct experimental validation of this compound's effect on F1Fo-ATPase is a critical next step to solidify this hypothesis.
Further research should focus on a head-to-head comparison of these compounds in various cancer models to elucidate any subtle differences in their efficacy and selectivity. Understanding the precise structure-activity relationships within the Amycolatopsin and apoptolidin families will be instrumental in the design of novel, highly targeted anti-cancer therapeutics that exploit the metabolic vulnerabilities of cancer cells.
References
Comparative Analysis of the Antimycobacterial Spectrum of Amycolatopsin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimycobacterial spectrum of Amycolatopsin A against key mycobacterial species, benchmarked against standard first-line antitubercular drugs. The information presented is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols and conceptual diagrams to illustrate potential mechanisms of action and experimental workflows.
Executive Summary
This compound, a glycosylated polyketide macrolide, demonstrates potent and selective activity against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG[1][2]. This selective action, coupled with potentially lower cytotoxicity compared to related compounds, positions this compound as a promising candidate for further investigation in the development of new antitubercular therapies. This guide offers a direct comparison of its in vitro activity with established drugs, providing a quantitative basis for its potential role in addressing the challenge of tuberculosis.
Data Presentation: In Vitro Antimycobacterial Activity
The following tables summarize the inhibitory concentrations of this compound and first-line antitubercular drugs against common mycobacterial strains. This data facilitates a direct comparison of their relative potencies.
Table 1: Inhibitory Concentration of this compound against Mycobacterium Species
| Compound | Mycobacterium tuberculosis H37Rv (IC50) | Mycobacterium bovis BCG (IC50) |
| This compound | 4.4 µM[1] | 0.4 µM[1] |
Table 2: Minimum Inhibitory Concentration (MIC) of First-Line Antitubercular Drugs against Mycobacterium tuberculosis H37Rv
| Drug | MIC Range (µg/mL) |
| Isoniazid | 0.0125 - 0.12[3] |
| Rifampicin | 0.03 - 0.4 |
| Ethambutol | 0.5 - 4.0 |
Table 3: Minimum Inhibitory Concentration (MIC) of First-Line Antitubercular Drugs against Mycobacterium bovis BCG
| Drug | MIC Range (µg/mL) |
| Isoniazid | < 0.05 - 0.5 |
| Rifampicin | < 0.25 - 8.0 |
| Ethambutol | 0.625 - 5.0 |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro antimycobacterial susceptibility testing. The following are detailed methodologies for commonly employed assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the MIC of an antimicrobial agent against mycobacteria.
a. Inoculum Preparation:
-
Mycobacterial strains (e.g., M. tuberculosis H37Rv, M. bovis BCG) are cultured on an appropriate solid medium (e.g., Middlebrook 7H10/7H11 agar) or in a liquid medium (e.g., Middlebrook 7H9 broth).
-
A suspension of the mycobacterial culture is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard (typically 0.5 or 1.0) to achieve a standardized bacterial density.
b. Assay Procedure:
-
The antimicrobial agents (this compound and standard drugs) are serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
The standardized mycobacterial inoculum is added to each well containing the diluted antimicrobial agent.
-
Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
The plates are sealed and incubated at 37°C for a period of 7 to 21 days, depending on the growth rate of the mycobacterial species.
c. MIC Determination:
-
Following incubation, the growth in each well is assessed visually or by using a growth indicator dye such as Resazurin or AlamarBlue.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the mycobacteria.
Agar Proportion Method for Susceptibility Testing
This method is considered a gold standard for M. tuberculosis susceptibility testing.
a. Media Preparation:
-
Middlebrook 7H10 or 7H11 agar is prepared and dispensed into quadrant plates.
-
Different concentrations of the antimicrobial agents are incorporated into the agar in three of the quadrants, with the fourth quadrant serving as a drug-free growth control.
b. Inoculation and Incubation:
-
Two different dilutions (e.g., 10⁻³ and 10⁻⁵) of a standardized mycobacterial suspension are prepared.
-
Each quadrant is inoculated with the two dilutions of the bacterial suspension.
-
The plates are incubated at 37°C in a CO₂-enriched atmosphere for 2-3 weeks.
c. Interpretation:
-
The number of colonies on the drug-containing quadrants is compared to the number of colonies on the drug-free control quadrant.
-
A strain is considered resistant if the number of colonies on the drug-containing medium is more than 1% of the number of colonies on the drug-free medium.
Mandatory Visualization
Hypothetical Mechanism of Action of this compound
As a polyketide, this compound may exert its antimycobacterial effect by targeting the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of mycolic acid synthesis by this compound.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the key steps in a typical broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of an antimycobacterial compound.
Caption: Workflow for a broth microdilution antimycobacterial susceptibility test.
References
A Head-to-Head Comparison of Amycolatopsin A with First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel therapeutics with new mechanisms of action. Amycolatopsin A, a glycosylated macrolactone isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, has demonstrated promising in vitro activity against Mycobacterium tuberculosis.[1] This guide provides a head-to-head comparison of this compound with the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.
Quantitative Performance Data
Direct comparative studies of this compound against all four first-line TB drugs under identical experimental conditions are not yet available in published literature. The following table summarizes the available in vitro activity data for this compound and typical Minimum Inhibitory Concentration (MIC) ranges for first-line drugs against the reference M. tuberculosis strain H37Rv. It is important to note that the activity of this compound is reported as an IC50 value (the concentration that inhibits 50% of bacterial growth), which may differ from the MIC value (the lowest concentration to inhibit visible growth).
| Compound | Drug Class | In Vitro Activity (M. tuberculosis H37Rv) | Cytotoxicity (Vero cells) |
| This compound | Glycosylated Macrolide | IC50: 4.4 µM | Data not available |
| Isoniazid | Pro-drug (Mycolic Acid Synthesis Inhibitor) | MIC: 0.025 - 0.2 µg/mL | > 100 µg/mL |
| Rifampicin | Rifamycin (RNA Polymerase Inhibitor) | MIC: 0.05 - 0.5 µg/mL | 26.5 µg/mL |
| Pyrazinamide | Pro-drug (Disrupts Membrane Potential) | MIC: 20 - 100 µg/mL (at pH 5.5) | Data not available |
| Ethambutol | Arabinosyl Transferase Inhibitor | MIC: 0.5 - 2.0 µg/mL | > 50 µg/mL |
Note: The provided MIC ranges for first-line drugs are compiled from various sources and may vary depending on the specific experimental conditions. A direct comparison of potency requires testing all compounds in the same assay.
Mechanism of Action
The mechanisms of action for the first-line TB drugs are well-established and target different essential pathways in M. tuberculosis. The precise mechanism of action for this compound has not yet been fully elucidated.
-
Isoniazid: A pro-drug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
-
Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thereby suppressing protein synthesis.
-
Pyrazinamide: Another pro-drug that is converted to its active form, pyrazinoic acid, in acidic environments. It is thought to disrupt membrane potential and interfere with energy production.
-
Ethambutol: Inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.
-
This compound: As a macrolide, it is structurally related to the apoptolidins and ammocidins.[1] While its specific target in M. tuberculosis is unknown, some related compounds are known to induce apoptosis in eukaryotic cells. Further research is needed to determine its mechanism of antibacterial action.
Caption: Mechanisms of action for first-line TB drugs and this compound.
In Vivo Efficacy
At present, there is no publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis. The first-line drugs, in combination, have well-documented in vivo efficacy, forming the basis of current TB treatment regimens.
Experimental Protocols
Protocol for IC50 Determination of this compound
The following is a summary of the likely experimental protocol for determining the in vitro activity of this compound against M. tuberculosis H37Rv, based on standard methods for this type of compound.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Setup: The assay is performed in 96-well microplates. A standardized inoculum of M. tuberculosis H37Rv is added to each well containing the serially diluted compound.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Growth Inhibition Measurement: After incubation, bacterial viability is assessed using a resazurin-based microplate assay (Alamar Blue). The fluorescence is measured to determine the extent of bacterial growth inhibition.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces bacterial growth by 50% compared to the untreated control.
General Protocol for MIC Determination of First-Line TB Drugs
The MICs for first-line drugs are typically determined using the broth microdilution method.
-
Media Preparation: Middlebrook 7H9 broth with supplements is used as the culture medium. For pyrazinamide, the medium is acidified to pH 5.5.
-
Drug Dilution: The drugs are serially diluted in the 96-well plates.
-
Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Caption: A proposed experimental workflow for a direct comparison.
Conclusion
This compound demonstrates promising in vitro activity against M. tuberculosis, suggesting its potential as a novel anti-tubercular agent. However, a comprehensive head-to-head comparison with first-line drugs is currently limited by the lack of direct comparative studies, a detailed understanding of its mechanism of action, and in vivo efficacy data. Further research, following a structured comparative workflow, is essential to fully evaluate the therapeutic potential of this compound in the context of current TB treatment regimens.
References
A Comparative Analysis of Amycolatopsin A Analogs: Structure-Activity Relationship in Antimycobacterial Activity and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Amycolatopsin A and its naturally occurring analogs, Amycolatopsin B and C. The data presented herein is derived from the study by Rahal et al. (2017), which details the isolation and characterization of these compounds from the Australian soil bacterium Amycolatopsis sp. MST-108494.[1] This document summarizes the structure-activity relationships (SAR) of these macrolides, focusing on their antimycobacterial properties and cytotoxicity, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Biological Activities
The antimycobacterial and cytotoxic activities of Amycolatopsins A, B, and C were evaluated to establish a preliminary structure-activity relationship. The key findings are summarized in the tables below.
| Compound | Modification from this compound | MIC (µg/mL) vs. M. bovis (BCG) | MIC (µg/mL) vs. M. tuberculosis (H37Rv) | IC50 (µM) vs. HEK293 cells |
| This compound | - | 0.4 | 4.4 | >25 |
| Amycolatopsin B | Lack of hydroxylation at the 6-Me position | >25 | >25 | >25 |
| Amycolatopsin C | Hydrolysis of the disaccharide moiety | 2.7 | 5.7 | >25 |
Table 1: Antimycobacterial Activity and Cytotoxicity of Amycolatopsin Analogs. Data sourced from Rahal et al. (2017).[1]
Structure-Activity Relationship (SAR) Summary
The comparative data reveals initial SAR insights for the Amycolatopsin scaffold:
-
Hydroxylation at the 6-Methyl Group is Crucial for Antimycobacterial Activity: this compound and C, which both possess a hydroxyl group at the 6-methyl position, exhibit potent activity against Mycobacterium species. In contrast, Amycolatopsin B, which lacks this hydroxylation, is inactive. This suggests that this hydroxyl group is a key pharmacophore for the antimycobacterial effect.[1]
-
The Disaccharide Moiety Influences Potency but also Cytotoxicity: this compound, containing the full disaccharide, is the most potent antimycobacterial agent in the series. Amycolatopsin C, which is the aglycone of this compound (lacking the sugar moieties), retains antimycobacterial activity, albeit at a reduced level compared to this compound.[1]
-
Reduced Cytotoxicity with Disaccharide Hydrolysis: Notably, the hydrolysis of the disaccharide moiety in Amycolatopsin C appears to decrease its cytotoxicity against mammalian cells.[1] This provides a potential avenue for developing derivatives with an improved therapeutic index.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, as described by Rahal et al. (2017).
1. Antimycobacterial Susceptibility Testing
-
Bacterial Strains: Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).
-
Methodology: A broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
The test compounds were serially diluted in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).
-
A standardized inoculum of the mycobacterial strains was added to each well of a 96-well microplate.
-
The plates were incubated at 37°C for 7-14 days.
-
The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
-
2. Cytotoxicity Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Methodology: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability.
-
Procedure:
-
HEK293 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the Amycolatopsin analogs for 72 hours.
-
Following treatment, the MTT reagent was added to each well, and the plates were incubated for a further 4 hours to allow for the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
-
Visualizations
The following diagrams illustrate the logical relationships in the structure-activity of Amycolatopsin analogs and a typical experimental workflow for SAR studies.
Caption: Structure-activity relationship of Amycolatopsin analogs.
Caption: General workflow for SAR studies of novel antibiotics.
References
In Vivo Efficacy of Amycolatopsin A: A Review of Available Data
A comprehensive search for in vivo efficacy data on Amycolatopsin A yielded no publicly available studies. Therefore, a direct comparison with alternative compounds based on in vivo experimental data cannot be provided at this time.
While the genus Amycolatopsis is a known producer of a wide array of secondary metabolites with diverse biological activities, including antimicrobial and cytotoxic properties, specific preclinical or in vivo studies on this compound are not documented in the reviewed literature.[1][2][3][4] this compound, along with its congeners Amycolatopsin B and C, has been identified as a macrolide produced by Amycolatopsis sp. MST-108494.[2] However, beyond this classification, details regarding its mechanism of action and in vivo performance remain unelucidated in the public domain.
The Genus Amycolatopsis: A Source of Bioactive Compounds
The genus Amycolatopsis is recognized for its capacity to produce a rich diversity of secondary metabolites, some of which have undergone in vivo evaluation. These studies, while not directly pertaining to this compound, highlight the therapeutic potential of compounds derived from this genus.
For instance, a study on a different compound, identified as compound 19, isolated from an Amycolatopsis species, was conducted in Swiss albino mice. The in vivo experiments indicated that this particular compound had minimal impact on mouse survival, suggesting a favorable preliminary safety profile. Another example includes the epoxyquinomicins, also isolated from an Amycolatopsis species, which demonstrated positive effects in an in vivo model of collagen-induced arthritis.
These examples underscore the potential of the Amycolatopsis genus as a source of novel therapeutic agents. However, it is crucial to emphasize that these findings cannot be extrapolated to predict the in vivo efficacy or safety of this compound. Each compound possesses a unique chemical structure and, consequently, distinct pharmacological properties that necessitate individual investigation.
Future Directions
The absence of published in vivo data for this compound represents a significant knowledge gap. For researchers, scientists, and drug development professionals interested in this natural product, the logical next step would be to conduct foundational in vitro characterization to understand its biological target and mechanism of action. Following promising in vitro results, preclinical in vivo studies would be essential to validate its efficacy and safety in animal models. Such studies would typically involve:
-
Animal Model Selection: Choosing an appropriate animal model that accurately reflects the human disease or condition being targeted.
-
Dosing and Administration: Determining the optimal dose, route of administration, and treatment schedule.
-
Efficacy Endpoints: Establishing clear and measurable outcomes to assess the therapeutic effect of this compound.
-
Toxicology and Safety Pharmacology: Evaluating the potential adverse effects of the compound.
Without such dedicated studies, any claims regarding the in vivo efficacy of this compound would be purely speculative. The scientific community awaits further research to uncover the therapeutic potential of this and other promising compounds from the Amycolatopsis genus.
References
Amycolatopsin A: A Comparative Analysis of a Novel Antimycobacterial Macrolide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Amycolatopsin A, a novel glycosylated polyketide macrolide, and its potential standing among known antibiotics. This analysis is based on available preliminary data and highlights the need for further comprehensive cross-resistance studies.
This compound, isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, has demonstrated notable and selective activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and the related Mycobacterium bovis.[1][2] This positions it as a compound of interest in the search for new anti-tuberculosis drugs.
Antimicrobial Spectrum and Potency
Initial studies have revealed that this compound exhibits significant potency against mycobacteria. The reported 50% inhibitory concentration (IC50) values are 4.4 µM for M. tuberculosis H37Rv and a more potent 0.4 µM for M. bovis BCG.[2] While the primary research by Khalil et al. (2017) suggests a comparison against a panel of other Gram-positive and Gram-negative bacteria, the specific Minimum Inhibitory Concentration (MIC) values from these broader spectrum analyses are not publicly available at this time.[1]
Due to the limited availability of quantitative data on the broader antibacterial spectrum of this compound, a direct comparison with a wide range of known antibiotics is currently challenging. The following table summarizes the available inhibitory concentration data for this compound.
Table 1: Reported Inhibitory Concentrations of this compound
| Microorganism | Inhibitory Concentration (IC50) |
| Mycobacterium tuberculosis H37Rv | 4.4 µM |
| Mycobacterium bovis BCG | 0.4 µM |
Cross-Resistance Profile: An Unexplored Frontier
A critical aspect of evaluating any new antibiotic is its cross-resistance profile with existing drug classes. As a macrolide, this compound's efficacy could potentially be affected by resistance mechanisms that are common to this class, such as target site modification (e.g., ribosomal methylation) or efflux pumps. However, to date, there are no published studies specifically investigating the cross-resistance of this compound with other macrolides (e.g., erythromycin, azithromycin) or other classes of antibiotics.
The unique glycosylation and polyketide structure of this compound may allow it to evade common resistance mechanisms, but this remains to be experimentally verified. Further research is imperative to understand its performance against bacterial strains with well-characterized resistance to known antibiotics.
Experimental Methodologies
The following are generalized protocols typical for the experiments required to generate the data necessary for a comprehensive cross-resistance study. The specific details of the protocols used in the initial characterization of this compound are contained within the primary publication, which is not fully accessible.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Preparation of Reagents: Prepare a standardized bacterial inoculum (typically ~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth). Prepare serial twofold dilutions of this compound and comparator antibiotics in the same broth.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of the bacterial inoculum to 50 µL of each antibiotic dilution. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours. For slow-growing organisms like M. tuberculosis, incubation times are significantly longer and specialized media (e.g., Middlebrook 7H9 broth) and containment facilities are required.
-
Data Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Cross-Resistance Testing
-
Strain Selection: A panel of bacterial strains with well-characterized resistance mechanisms to various classes of antibiotics (e.g., macrolide-resistant S. aureus, fluoroquinolone-resistant E. coli) should be used.
-
MIC Determination: Determine the MIC of this compound against each of the resistant strains using the broth microdilution method described above.
-
Data Analysis: Compare the MIC values of this compound against the resistant strains to the MIC against a susceptible wild-type strain of the same species. A significant increase in the MIC against a resistant strain would indicate cross-resistance.
Visualizing the Path Forward: A Workflow for Cross-Resistance Studies
The logical workflow for comprehensively evaluating the cross-resistance profile of a novel antibiotic like this compound is depicted below. This process is essential for positioning the new compound in the existing landscape of antimicrobial agents.
Caption: Workflow for this compound Cross-Resistance Evaluation.
Conclusion and Future Directions
This compound presents as a promising antimycobacterial agent. However, its full potential and clinical utility can only be ascertained through rigorous investigation of its broader antimicrobial spectrum and, critically, its cross-resistance profile with existing antibiotics. The lack of publicly available, detailed experimental data currently limits a comprehensive comparative analysis. Future research should prioritize obtaining and publishing these crucial datasets to guide further development and to understand the role this compound could play in combating infectious diseases.
References
In Silico Docking Analysis of Amycolatopsin A and Other Natural Products Against Key Mycobacterial Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies of various natural products against critical mycobacterial targets. While direct computational docking studies on Amycolatopsin A are not yet available in the public domain, its known antimycobacterial activity warrants a theoretical exploration of its potential interactions with validated drug targets in Mycobacterium tuberculosis. This document summarizes existing docking data for other natural compounds, offering a valuable framework for future in silico evaluation of this compound and other novel drug candidates.
Introduction to Mycobacterial Targets
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery of novel therapeutic agents that act on new or unexploited mycobacterial targets. Several key enzymes involved in essential pathways for the survival and pathogenesis of Mycobacterium tuberculosis have been identified as "druggable" targets. This guide focuses on three such targets:
-
Enoyl-Acyl Carrier Protein Reductase (InhA): A crucial enzyme in the fatty acid synthase-II (FAS-II) system, responsible for the biosynthesis of mycolic acids, the hallmark of the mycobacterial cell wall.
-
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): An essential enzyme involved in the synthesis of arabinogalactan and lipoarabinomannan, both critical components of the mycobacterial cell wall.
-
Polyketide Synthase 13 (Pks13): A large, multi-domain enzyme that catalyzes the final condensation step in mycolic acid biosynthesis.[1]
Comparative In Silico Docking Performance
While specific docking scores for this compound are not available, the following table presents the docking performance of various other natural products against InhA, DprE1, and Pks13. This data, extracted from a reverse docking study of 53 anti-mycobacterial natural products, provides a benchmark for the binding affinities that can be expected for potent inhibitors.[2][3][4] The docking scores are presented in kcal/mol, with more negative values indicating a higher predicted binding affinity.
| Natural Product | Mycobacterial Target | Docking Score (kcal/mol) |
| 2-nortiliacorinine | PknB | -11.4 |
| α-cubebin | Pks13 | -11.0 |
| Tiliacorine | DprE1 | -10.9 |
| 13'-bromotiliacorinine | Pks13 | -10.3 |
Experimental Protocols: In Silico Molecular Docking
The following is a generalized protocol for performing in silico molecular docking studies using AutoDock Vina, a widely used open-source program.[2] This protocol outlines the key steps involved in preparing the protein and ligand, running the docking simulation, and analyzing the results.
Preparation of the Receptor (Mycobacterial Target Protein)
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Convert the prepared protein structure to the PDBQT file format using tools like AutoDockTools.
-
Preparation of the Ligand (e.g., this compound)
-
Obtain Ligand Structure: Obtain the 2D or 3D structure of the ligand. If only a 2D structure is available, convert it to a 3D structure using a program like Open Babel.
-
Ligand Optimization: Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94).
-
Prepare the Ligand:
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds.
-
Convert the prepared ligand structure to the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Define the Grid Box: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to cover the entire binding pocket.
-
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file.
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Analyze Results: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand in the receptor's active site, ranked by their docking scores (binding affinities). The pose with the most negative docking score is typically considered the most favorable.
Visualization of Molecular Interactions and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for in silico docking and the signaling pathways associated with the selected mycobacterial targets.
References
- 1. Targeting polyketide synthase 13 for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 3. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Amycolatopsin A and Other Polyketide Macrolides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the polyketide macrolide Amycolatopsin A against other well-established macrolides such as erythromycin, clarithromycin, and azithromycin. This document synthesizes available preclinical data on their antimicrobial activity, cytotoxicity, and mechanisms of action, highlighting the therapeutic potential and areas for future investigation of novel macrolides derived from Amycolatopsis.
Introduction to Polyketide Macrolides
Polyketide macrolides are a diverse class of natural products characterized by a large macrocyclic lactone ring, to which one or more deoxy sugars can be attached.[1] Synthesized by polyketide synthases, these compounds exhibit a broad range of biological activities, most notably as antibiotics.[2] The primary mechanism of antibacterial action for macrolides is the inhibition of protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome.[3] This guide focuses on this compound, a novel glycosylated macrolactone produced by Amycolatopsis sp., and compares its known attributes with those of widely used macrolide antibiotics.[4]
Comparative Analysis of Antimicrobial Activity
Direct comparative studies detailing the minimum inhibitory concentrations (MICs) of this compound against a broad spectrum of bacteria alongside erythromycin, clarithromycin, and azithromycin are not extensively available in the current literature. However, existing data for this compound and other antibiotics derived from Amycolatopsis species indicate potent activity, particularly against Gram-positive and mycobacterial strains.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC/IC50)
| Compound/Drug | M. tuberculosis H37Rv (IC50, µM) | M. bovis BCG (IC50, µM) | Methicillin-Resistant S. aureus (MRSA) (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) |
| This compound | 4.4[4] | 0.4 | Data not available | Data not available |
| MJ347-81F4 A * | Data not available | Data not available | 0.006 - ~0.1 | 0.006 - ~0.1 |
| Erythromycin | Data not available | Data not available | Typically ≥ 128 (resistant) | Variable |
| Clarithromycin | Data not available | Data not available | Typically ≥ 128 (resistant) | Variable |
| Azithromycin | Data not available | Data not available | Typically ≥ 128 (resistant) | Variable |
*Note: MJ347-81F4 A is another antibiotic from an Amycolatopsis sp. and is included to illustrate the potential of this genus for producing potent antibacterial agents.
Cytotoxicity Profile
The evaluation of cytotoxicity is crucial in the early stages of drug development. While specific comparative cytotoxicity data for this compound against a panel of normal human cell lines is limited, studies on other macrolides provide a benchmark for assessing potential toxicity.
Table 2: Comparative Cytotoxicity against Human Cell Lines
| Compound/Drug | Human Colon Cancer (SW620) (IC50, µM) | Human Lung Cancer (NCIH-460) (IC50, µM) |
| This compound | 0.08 | 1.2 |
| Amycolatopsin B | 0.14 | 0.28 |
| Amycolatopsin C | 10 | 5.9 |
| Erythromycin | Data not available | Data not available |
| Clarithromycin | Data not available | Data not available |
| Azithromycin | Data not available | Data not available |
Note: The available data for Amycolatopsins A, B, and C are against human cancer cell lines, which indicates potent cytotoxic activity. Further studies are required to determine their selectivity and toxicity against non-cancerous human cells.
Mechanism of Action and Signaling Pathways
The primary antibacterial mechanism of macrolides involves the inhibition of bacterial protein synthesis. Beyond this, macrolides are known to possess immunomodulatory effects, which are attributed to their influence on key intracellular signaling pathways in host immune cells.
Inhibition of Pro-inflammatory Signaling
Macrolides have been shown to modulate inflammatory responses by inhibiting the activation of transcription factors such as NF-κB and activator protein-1 (AP-1). This is often achieved through the suppression of upstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) branch.
Caption: Macrolide inhibition of the MAPK/NF-κB signaling pathway.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from established guidelines for determining the MIC of antimicrobial agents.
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Methodology:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound, erythromycin, clarithromycin, and azithromycin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate broth for the test organism) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Cytotoxicity Assessment by MTT Assay
This protocol outlines a general procedure for assessing the cytotoxicity of macrolides using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed a human cell line (e.g., a non-cancerous lung or liver cell line) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound and the comparator macrolides in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
This compound and other macrolides from the genus Amycolatopsis represent a promising source of novel antimicrobial agents. The available data suggests potent activity, particularly against mycobacteria and potentially against drug-resistant Gram-positive pathogens. However, a comprehensive understanding of their therapeutic potential requires direct comparative studies against established macrolides.
Future research should focus on:
-
Head-to-head MIC testing of this compound against a broad panel of clinically relevant bacteria, including drug-resistant strains, in comparison with erythromycin, clarithromycin, and azithromycin.
-
In vivo efficacy studies in animal models of infection to determine the therapeutic potential of this compound.
-
Detailed cytotoxicity profiling against a panel of non-cancerous human cell lines to assess its therapeutic index.
-
Further elucidation of its immunomodulatory effects and its impact on various host cell signaling pathways.
Such studies will be critical in determining the potential of this compound and related compounds as next-generation macrolide antibiotics.
References
- 1. japsonline.com [japsonline.com]
- 2. MJ347-81F4 A & B, novel antibiotics from Amycolatopsis sp.: taxonomic characteristics, fermentation, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amycolatopsin A: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of potent compounds like Amycolatopsin A is a critical component of laboratory safety and environmental responsibility. As a glycosylated polyketide with antimycobacterial and cytotoxic properties, this compound requires careful handling and disposal to mitigate risks to personnel and the ecosystem.[1][2] This guide provides a comprehensive framework for the safe management and disposal of this compound waste, grounded in established protocols for cytotoxic and antibiotic compounds.
Core Principles of this compound Waste Management
Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste.[3][4] The primary goal is to prevent the release of the active compound into the environment, which could contribute to the development of antibiotic-resistant bacteria and have unforeseen ecological impacts.[5] Segregation of this waste from other laboratory waste streams is the first and most crucial step.
Quantitative Data for Inactivation of Antibiotic Solutions
| Parameter | Inactivation Method 1: Alkaline Hydrolysis | Inactivation Method 2: Oxidation |
| Reagent | 1 M Sodium Hydroxide | 10% Sodium Hypochlorite (Bleach) |
| Initial Concentration | 100 µg/mL (Example) | 100 µg/mL (Example) |
| Reaction pH | > 12 | 10-11 |
| Reaction Time | 24 hours | 24 hours |
| Neutralizing Agent | 1 M Hydrochloric Acid | Sodium Bisulfite or Sodium Thiosulfate |
| Final Concentration Target | < 1 µg/mL | < 1 µg/mL |
Note: The effectiveness of these methods on this compound is not confirmed. A risk assessment and validation study are essential before adopting any chemical inactivation protocol.
Experimental Protocols: Disposal of this compound
The following protocols provide a step-by-step guide for the safe handling and disposal of different forms of this compound waste.
Protocol 1: Disposal of Solid Waste
Materials:
-
Designated, labeled, leak-proof, and puncture-resistant hazardous waste container (e.g., yellow with a purple lid for cytotoxic waste).
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, and safety glasses.
Procedure:
-
Segregation: At the point of generation, collect all solid waste contaminated with this compound. This includes, but is not limited to:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, microfuge tubes, flasks).
-
Contaminated consumables (e.g., weigh boats, filter paper).
-
Used Personal Protective Equipment (PPE).
-
-
Collection: Place all segregated solid waste directly into the designated hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste - Cytotoxic" and "this compound."
-
Storage: Store the sealed container in a designated, secure area away from general lab traffic until collection by the institution's Environmental Health and Safety (EHS) department.
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste vendor through your institution's EHS department. The standard final disposal method for cytotoxic waste is high-temperature incineration.
Protocol 2: Disposal of Liquid Waste
Materials:
-
Designated, labeled, leak-proof, and chemically compatible hazardous waste container.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coat, and safety glasses.
Procedure:
-
Segregation: Collect all liquid waste containing this compound, including:
-
Unused stock solutions.
-
Experimental solutions.
-
Contaminated media.
-
-
Collection: Pour the liquid waste into a designated, leak-proof hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: Clearly label the container with "Hazardous Waste - Cytotoxic Liquid," "this compound," and list any other chemical components.
-
Storage: Store the sealed container in secondary containment in a designated, secure area.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department for incineration or other approved chemical neutralization methods.
Important Considerations:
-
High-concentration stock solutions are considered hazardous chemical waste and must not be autoclaved or poured down the drain.
-
Autoclaving may not be effective in degrading this compound and should not be used as the sole method of treatment for liquid waste containing this compound.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This guide provides general recommendations based on the known properties of this compound and established procedures for similar compounds. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and conduct a thorough risk assessment before handling and disposing of this compound.
References
Personal protective equipment for handling Amycolatopsin A
Essential Safety and Handling Guide for Amycolatopsin A
This document provides crucial safety and logistical guidance for the handling of this compound in a research environment. The information herein is compiled to ensure the safety of laboratory personnel and to minimize environmental exposure.
This compound is a glycosylated polyketide macrolide that has demonstrated selective inhibitory activity against M. bovis and M. tuberculosis. While it is reported to have low cytotoxicity towards mammalian cells, the absence of a comprehensive safety data sheet (SDS) necessitates handling with caution, adhering to protocols for potentially hazardous compounds.
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a conservative approach to personal protective equipment is required. The following PPE is mandatory when handling this compound in solid (powder) or solution form to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Required PPE | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye contact with aerosols or splashes. |
| Hand Protection | Powder-free nitrile gloves (double gloving recommended) | Provides a barrier against skin contact. |
| Body Protection | Fully-buttoned laboratory coat with long sleeves | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or equivalent | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. All procedures involving the solid form of the compound should be performed within a certified chemical fume hood to minimize inhalation risk.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don appropriate PPE (laboratory coat and single pair of nitrile gloves) before handling the package.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. Follow the supplier's recommendations for storage temperature.
2.2. Preparation of Solutions (in a Chemical Fume Hood)
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean and decontaminated. Assemble all necessary equipment (e.g., analytical balance, weigh paper/boat, spatula, vials, solvent).
-
Donning PPE: Put on all required PPE, including double gloves and an N95 respirator if weighing the powder.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use a spatula to gently transfer the powder.
-
Dissolving: Add the solvent to the vessel containing the weighed powder. Gently swirl or vortex to dissolve. Avoid splashing.
-
Cleaning: After preparation, decontaminate the spatula and work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent. Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Remove the outer pair of gloves first, followed by the laboratory coat, and then the inner pair of gloves.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.[1][2] Proper segregation and disposal are essential to protect personnel and the environment.[1][3]
3.1. Waste Segregation
-
Solid Waste: All contaminated disposables, including gloves, wipes, weigh papers, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions or solutions from experiments should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any contaminated sharps, such as needles or glass pipettes, must be placed in a designated, puncture-resistant sharps container for hazardous waste.
3.2. Disposal Procedure
-
Collection: Place all hazardous waste into the appropriate, labeled containers at the point of generation.
-
Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Follow your institution's procedures for the collection and disposal of chemical hazardous waste by the Environmental Health and Safety (EHS) department.
Visual Workflows
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
